1-Indanone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXSIUBBGPHDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058892 | |
| Record name | 1H-Inden-1-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS], Solid | |
| Record name | 1-Indanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19372 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Indanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83-33-0, 30286-23-8 | |
| Record name | 1-Indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indenone, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030286238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7021Y717I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-indanone structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the structure, physicochemical properties, and relevant experimental methodologies for 1-indanone. This compound, a bicyclic ketone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2]
Chemical Structure and Identity
This compound is an organic compound featuring a benzene ring fused to a five-membered ring containing a ketone group.[2] Its structure consists of a 2,3-dihydro-1H-indene backbone with an oxo group at the first position.[2]
-
IUPAC Name: 2,3-Dihydro-1H-inden-1-one[1]
-
Synonyms: α-Hydrindone, Indan-1-one
-
CAS Number: 83-33-0
-
Chemical Formula: C₉H₈O
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in various chemical and biological systems.
| Property | Value | References |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Colorless to light yellow or brown crystalline solid/mass. | |
| Odor | Odorless to a weak, woody, and somewhat medicinal odor. | |
| Melting Point | 38 - 42 °C (100.4 - 107.6 °F) | |
| Boiling Point | 243 - 245 °C (469.4 - 473 °F) at 760 mmHg | |
| Density | Approximately 1.100 - 1.103 g/mL at 25 °C | |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Water: 6.5 g/L (at 20 °C)Other Solvents: Soluble in ethanol, ether, chloroform, toluene, benzene, methanol, and DMSO. | |
| LogP (n-octanol/water) | 1.81550 | |
| pH | 7 (for a 5 g/L aqueous solution) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) or attached to a thermometer and immersed in a heating bath (Thiele tube).
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be done to determine an approximate melting point, followed by a slower, more careful determination (e.g., a heating rate of about 2°C/min).
-
Observation: The temperatures at which melting begins and is complete are recorded. This provides the melting point range.
Boiling Point Determination (Micro-Reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus Setup: A few milliliters of liquid this compound (if melted) are placed in a small test tube. An inverted, sealed-end capillary tube is placed inside the test tube. The test tube is then heated in a controlled manner, often using a heating block or an oil bath.
-
Heating: The sample is heated, and the temperature is monitored with a thermometer. As the liquid heats, trapped air will be expelled from the capillary tube, seen as an initial stream of bubbles.
-
Observation: Upon further heating, a rapid and continuous stream of bubbles will emerge from the capillary as the sample's vapor fills it. At this point, heating is stopped.
-
Recording: The liquid is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology:
-
Preparation: A known volume of the solvent (e.g., 10 mL of distilled water) is placed in a test tube at a constant, recorded temperature.
-
Addition of Solute: A pre-weighed amount of this compound is added to the test tube in small portions.
-
Dissolution: After each addition, the test tube is sealed and shaken vigorously to facilitate dissolution.
-
Saturation Point: The addition of this compound continues until a small amount of solid remains undissolved, indicating that the solution is saturated.
-
Quantification: The total mass of the dissolved this compound is determined by subtracting the mass of the remaining undissolved solid from the initial total mass added. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/L).
pKa Determination (Potentiometric Titration)
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common and precise method for its determination.
Methodology:
-
Solution Preparation: A precise volume of a weak acid solution (the analyte) is prepared in a beaker.
-
Titration Setup: A pH electrode is immersed in the solution to monitor the pH. A burette containing a strong base of known concentration (the titrant) is set up to be added to the beaker.
-
Titration: The titrant is added to the analyte solution in small, measured increments. After each addition, the solution is stirred, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of the steepest slope on the curve.
-
pKa Calculation: According to the Henderson-Hasselbalch equation, at the half-equivalence point (where half of the acid has been neutralized), the pH of the solution is equal to the pKa of the weak acid.
Synthesis and Applications
This compound is commonly prepared through the cyclization of phenylpropionic acid. It serves as a valuable intermediate in the synthesis of various pharmaceutical drugs.
Experimental and Analytical Workflow
A generalized workflow for the characterization of this compound involves several key steps, from sample preparation to data analysis and comparison with literature values.
Biological Relevance
This compound is recognized as an oxidation product of indan, a substance found in fuels and solvents. Furthermore, it has been identified as a metabolite of Thalidomide and has shown biological activity, such as inhibiting the attachment of tumor cells to certain surfaces. Its derivatives are being investigated for various therapeutic effects, including anti-inflammatory properties.
References
Spectroscopic Data of 1-Indanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 1-indanone, a key bicyclic aromatic ketone intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, organic synthesis, and analytical sciences.
Spectroscopic Data Summary
The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework, functional groups, and connectivity. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.75 | dd | 7.7, 1.2 |
| H-4 | 7.59 | d | 7.7 |
| H-6 | 7.48 | t | 7.5 |
| H-5 | 7.37 | t | 7.5 |
| H-3 (α to C=O) | 3.16 | t | 5.9 |
| H-2 | 2.70 | t | 5.9 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C-1) | 207.1 |
| C-3a | 155.1 |
| C-7a | 137.2 |
| C-6 | 134.8 |
| C-4 | 127.2 |
| C-5 | 126.8 |
| C-7 | 123.9 |
| C-3 | 36.3 |
| C-2 | 25.9 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H bonds.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1705 | Strong |
| Aromatic C-H Stretch | ~3060 | Medium |
| Aliphatic C-H Stretch | ~2920 | Medium |
| Aromatic C=C Stretch | ~1605, 1585 | Medium-Strong |
| C-H Bend | ~1460 | Medium |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound is summarized below.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 132 | 100 | [M]⁺ (Molecular Ion) |
| 104 | 85 | [M-CO]⁺ |
| 103 | 50 | [M-CO-H]⁺ |
| 78 | 30 | [C₆H₆]⁺ (Benzene) |
| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.
-
¹³C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is employed.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: A background spectrum of the KBr pellet holder (or air) is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification prior to analysis.
-
Ionization: Electron Ionization (EI) is commonly used. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z.
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound to elucidate its structure.
Caption: Workflow of structural elucidation for this compound using spectroscopic data.
An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1-Indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 1-indanone, a crucial heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document consolidates key quantitative data, details the experimental methodologies used for their determination, and presents a visual representation of a common synthetic pathway.
Thermodynamic Properties of this compound
A thorough understanding of the thermodynamic properties of this compound is essential for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and ensuring the stability of intermediates and final products during drug development. The key thermodynamic parameters are summarized in the tables below. All data is presented for the standard state (298.15 K and 0.1 MPa) unless otherwise specified.
Enthalpic Properties
The enthalpy of formation, sublimation, vaporization, and fusion are critical for understanding the energy content and phase behavior of this compound. These values have been determined experimentally using calorimetric techniques.
| Property | Value (kJ·mol⁻¹) | Method | Reference |
| Standard Molar Enthalpy of Formation (gaseous) | -64.0 ± 3.8 | Static Bomb Combustion Calorimetry | [1][2] |
| Standard Molar Enthalpy of Sublimation | 72.6 ± 0.6 | Calvet Microcalorimetry & Correlation-Gas Chromatography | [1][2] |
| Enthalpy of Vaporization | 60.3 ± 0.4 (at 333 K) | Correlation-Gas Chromatography | [1] |
| Enthalpy of Fusion | 17.6 | Differential Scanning Calorimetry (DSC) |
Physical Properties
Fundamental physical properties such as melting point, boiling point, and density are crucial for handling, purification, and process design.
| Property | Value | Reference |
| Melting Point | 38-42 °C (311-315 K) | |
| Boiling Point | 243-245 °C (516-518 K) | |
| Density | 1.103 g/mL (at 25 °C) |
Entropic and Free Energy Properties
ΔGf° = ΔHf° - TΔSf°
Computational studies are often employed to derive these values when experimental data is scarce.
Stability of this compound
This compound is a stable compound under normal laboratory conditions. However, understanding its thermal stability and potential decomposition pathways is critical for safe handling and storage, especially in large-scale industrial applications.
| Aspect | Description | Reference |
| Thermal Stability | Stable at ambient temperatures. Storage below +30°C is recommended. | |
| Decomposition | Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO₂). | |
| Incompatibilities | Incompatible with strong oxidizing agents. |
Experimental Protocols
The determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the methodologies employed in the cited literature.
Static Bomb Combustion Calorimetry
This technique is used to determine the standard molar enthalpy of formation.
Methodology: A precisely weighed pellet of this compound is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm. The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously measured with a high-precision thermometer. The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. Finally, the standard enthalpy of formation is derived using Hess's Law.
Calvet Microcalorimetry and Correlation-Gas Chromatography
These methods are employed to determine the enthalpy of sublimation and vaporization.
Calvet Microcalorimetry Methodology: A small, accurately weighed sample of this compound is placed in a sample tube. The tube is then dropped into a heated calorimetric cell maintained at a constant temperature. The heat absorbed by the sample to undergo sublimation is measured by a highly sensitive heat flux detector. The instrument is calibrated using a substance with a known enthalpy of sublimation.
Correlation-Gas Chromatography Methodology: This technique relates the gas chromatographic retention time of a compound to its vapor pressure. The retention times of this compound and a series of standard compounds with known vapor pressures are measured over a range of temperatures on a capillary column. A correlation is established between the retention times and the known thermodynamic properties of the standards. This correlation is then used to determine the enthalpy of vaporization of this compound.
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the enthalpy of fusion and to study phase transitions.
Methodology: A small, weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating ramp. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. When this compound melts, it absorbs a specific amount of heat (the enthalpy of fusion), which is detected as a peak in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion.
Synthesis Pathway of this compound
This compound is commonly synthesized via the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride. The following diagram illustrates the reaction mechanism for the cyclization of 3-phenylpropionyl chloride.
Caption: Synthesis of this compound from 3-phenylpropionyl chloride.
This guide provides a foundational understanding of the thermodynamic properties and stability of this compound, critical for its application in research and development. The provided experimental methodologies offer insight into the acquisition of this vital data.
References
1-Indanone: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone, a bicyclic ketone, serves as a pivotal building block in the landscape of organic synthesis. Its rigid, planar structure and the presence of a reactive ketone group make it an exceptionally versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the utility of this compound in the synthesis of high-value molecules, with a particular focus on its applications in medicinal chemistry and drug development. The inherent reactivity of the α-carbon to the carbonyl group, coupled with the aromatic ring, allows for a diverse range of chemical transformations, rendering this compound a privileged scaffold in the synthesis of numerous biologically active compounds.[1] This document will delve into key synthetic transformations, provide detailed experimental protocols for benchmark reactions, present quantitative data for comparative analysis, and visualize critical reaction pathways and mechanisms of action.
Core Synthetic Applications
The this compound core is a common feature in a variety of pharmaceuticals, underscoring its importance in drug discovery and development.[2] Its derivatives have been successfully employed as therapeutic agents for a range of conditions, including neurodegenerative diseases and viral infections.
Synthesis of Donepezil
Donepezil, a leading therapeutic for Alzheimer's disease, is a prominent example of a pharmaceutical synthesized from a this compound derivative.[2][3] The synthesis initiates from 5,6-dimethoxy-1-indanone, highlighting the role of substituted indanones in creating targeted molecular frameworks. The mechanism of action of Donepezil involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.
Synthesis of Indatraline and other Serotonin Transporter (SERT) Inhibitors
This compound is a key precursor in the synthesis of indatraline, a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine. This activity profile makes it a valuable tool in neuroscience research and a lead compound for the development of antidepressants. The synthesis of indatraline and its analogs often involves the transformation of the this compound carbonyl group into an amine. The therapeutic effect of such inhibitors is mediated by their interaction with neurotransmitter transporters, leading to an increase in the synaptic availability of key monoamines. Furthermore, studies have shown that indatraline can induce autophagy through the suppression of the mTOR/S6 kinase signaling pathway, suggesting potential applications beyond its antidepressant effects.
Key Synthetic Methodologies for this compound and its Derivatives
The construction of the this compound scaffold and its subsequent functionalization are achieved through a variety of powerful synthetic methods. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Intramolecular Friedel-Crafts Acylation
One of the most classical and widely employed methods for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, to facilitate the electrophilic cyclization onto the aromatic ring.
Nazarov Cyclization
The Nazarov cyclization is another powerful tool for the construction of cyclopentenone rings, and it can be effectively applied to the synthesis of 1-indanones. This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone precursor. In the context of this compound synthesis, one of the vinyl groups is part of the aromatic system.
Data Presentation
Table 1: Synthesis of Donepezil Intermediate
| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |
| 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine | Lithium diisopropylamide, THF | 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yliden)methylpiperidin | Not specified | |
| 5,6-dimethoxy-1-indanone, N-benzyl-piperidine-4-carbox-aldehyde | NaOH, Methanol, room temperature, 3h | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | Not specified |
Table 2: Hydrogenation to Donepezil
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yliden)methylpiperidin | H₂, Pd/C, THF | Donepezil | Not specified | |
| 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | Raney nickel, Methane sulfonic acid, Methanol | Donepezil | Not specified | |
| 4-((5,6-dimethoxy-1-indanon)-2-yl)methyl piperidine, Benzyl bromide | Triethylamine, Dichloromethane, reflux, 4h | Donepezil | 92 |
Table 3: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Arylpropionic acids | Tb(OTf)₃ | o-dichlorobenzene | 250 | Not specified | Moderate to good | |
| 3-Arylpropanoic acids | NbCl₅ | Not specified | Room Temperature | Not specified | Good | |
| 3-(4-methoxyphenyl)propionic acid | Triflic acid | Microwave | 80 | 60 min | Not specified |
Table 4: Synthesis of 1-Indanones via Nazarov Cyclization
| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Chalcone derivatives | Cu(OTf)₂ | Dichloroethane | 80 | Not specified | High | |
| Divinyl ketones | Trifluoroacetic acid | Not specified | Not specified | Not specified | Not specified | |
| 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones | TfOH | Not specified | 80 | 3-18 h | up to 86 |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one
A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature. Sodium hydroxide flakes (12.8 g, 0.32 mol) are slowly added, followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol). The mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by TLC (hexane:ethyl acetate; 1:1). Upon completion, the solid formed is filtered, washed with 5% acetic acid and then with methanol, and dried. The obtained solid (34 g) is taken into a round-bottom flask and refluxed with DMF (50 mL).
Protocol 2: Synthesis of Donepezil via Hydrogenation
The intermediate 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one is reduced using Raney nickel in the presence of methane sulfonic acid in methanol. Methane sulfonic acid facilitates the dehydration of the aldol-type product formed during the initial condensation. The resulting 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one undergoes reduction to yield Donepezil.
Protocol 3: Synthesis of this compound Oxime
A 500-mL one-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar is charged with this compound (13.2 g, 100 mmol), pyridine (50 mL), and hydroxylamine hydrochloride (7.30 g, 105 mmol, 1.05 equiv). The mixture is stirred for 20 minutes at 50 °C. After cooling to ambient temperature, the reaction mixture is concentrated on a rotary evaporator under reduced pressure to remove pyridine. To the residue, ethyl acetate (300 mL) and 1 M aqueous HCl (50 mL) are added. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
Protocol 4: General Procedure for Nazarov Cyclization using Cu(OTf)₂
In an oven-dried Schlenk tube under an inert atmosphere, Cu(OTf)₂ and a chiral ligand (e.g., (R,R)-Ph-BOX) are added. Anhydrous dichloroethane is added, and the mixture is stirred at room temperature for 1 hour to form the catalyst complex. The chalcone substrate and an oxidant (if required, e.g., NFSI) are added to the reaction mixture. The reaction is heated at 80 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with a saturated NH₄Cl solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography.
Mandatory Visualizations
References
An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 1-Indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 1-indanone, a versatile bicyclic ketone used as an intermediate in the synthesis of various pharmaceutical drugs.[1] The information is compiled from safety data sheets, toxicological databases, and scientific literature to provide a reliable resource for laboratory and drug development settings.
Chemical and Physical Properties
This compound is a colorless to light yellow crystalline solid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 83-33-0 | [3] |
| Molecular Formula | C₉H₈O | [4] |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Light yellow solid | |
| Melting Point | 38 - 42 °C (100.4 - 107.6 °F) | |
| Boiling Point | 243 - 245 °C (469.4 - 473 °F) at 760 mmHg | |
| Flash Point | 111 °C (231.8 °F) | |
| Autoignition Temperature | 525 °C (977 °F) | |
| Solubility in Water | Soluble | |
| Relative Density | 1.100 |
Toxicological Data
The available toxicological data for this compound is primarily focused on acute oral toxicity. It is classified as harmful if swallowed. There is limited quantitative data available for dermal and inhalation toxicity.
Table 2: Summary of Acute Toxicity Data for this compound
| Test | Species | Route | Value | Classification | Reference(s) |
| LD₅₀ | Rat | Oral | 1300 mg/kg | Category 4 (Harmful if swallowed) | |
| LD₅₀ | - | Dermal | Not listed | - | |
| LC₅₀ | - | Inhalation | Not listed | - |
Irritation:
-
Skin: Causes skin irritation (Category 2).
-
Eyes: Causes serious eye irritation (Category 2).
-
Respiratory: May cause respiratory irritation.
Other Toxicological Endpoints:
-
Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.
-
Mutagenicity: No information available.
-
Reproductive Toxicity: No information available.
-
Teratogenicity: No information available.
Safety and Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures should be strictly followed.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The recommended PPE includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Engineering Controls
Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as oxidizing agents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
Accidental Release Measures
Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation.
Fire Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Experimental Protocols
The following are generalized experimental protocols for key toxicity studies based on OECD guidelines. Specific experimental details for this compound are not publicly available.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
-
Principle: A stepwise procedure is used where a group of animals of a single sex is dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome of this initial dosing determines the next step: dosing at a higher or lower fixed dose level, or termination of the study.
-
Animal Model: Healthy, young adult rats of a single sex (typically females, as they are generally more sensitive).
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
This compound is administered orally by gavage in a single dose. The vehicle should be aqueous, or if not possible, an appropriate alternative.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A full necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Principle: The test substance is applied to a small area of the skin of an experimental animal for a defined period. The skin is then observed for signs of irritation (erythema and edema).
-
Animal Model: Albino rabbits are the preferred species.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A single dose of 0.5 g of this compound (moistened with a small amount of water to ensure good skin contact) is applied to the skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.
-
After the exposure period, the patch is removed, and the skin is gently cleansed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
-
Data Analysis: The severity of erythema and edema is scored at each observation point. The mean scores are used to classify the skin irritation potential of the substance.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal. The eye is then observed for signs of irritation or corrosion.
-
Animal Model: Albino rabbits are the recommended species.
-
Procedure:
-
A single dose of this compound (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eye is examined at 1, 24, 48, and 72 hours after instillation for lesions of the cornea, iris, and conjunctiva.
-
Observations may continue for up to 21 days to assess the reversibility of any effects.
-
-
Data Analysis: The severity of the lesions is scored at each observation point. The scores are used to classify the eye irritation potential of the substance.
Potential Toxicological Signaling Pathways
While direct evidence for the specific toxicological signaling pathways activated by this compound is limited, its chemical structure as a cyclic ketone suggests potential involvement in cellular stress response pathways. Derivatives of this compound have been shown to modulate inflammatory and oxidative stress pathways. A plausible mechanism of toxicity for a compound like this compound could involve the induction of oxidative stress, leading to the activation of the Keap1-Nrf2 antioxidant response pathway.
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to an electrophilic or oxidizing agent, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression to combat the cellular stress.
Conclusion
This compound is a chemical intermediate that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and its acute oral toxicity. While comprehensive toxicological data is not fully available, the existing information necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure. Further research is warranted to fully characterize its toxicological profile, including its potential to interact with cellular signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals to work safely with this compound.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of activation of the antioxidant response element and stabilization of Nrf2 by 3-(3-pyridylmethylidene)-2-indolinone (PMID) confers protection against oxidative stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff.cimap.res.in [staff.cimap.res.in]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structural motif found in numerous biologically active molecules and natural products.[1] Its presence is crucial in the development of therapeutic agents, including treatments for neurodegenerative diseases like Alzheimer's, making its synthesis a key focus in medicinal chemistry.[1][2] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives is a classical, robust, and widely employed method for constructing the this compound core.[2][3] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.
This document provides detailed protocols for the synthesis of this compound, outlines the reaction mechanism, presents comparative data for different catalytic systems, and offers a visual guide to the experimental workflow.
Reaction Mechanism and Workflow
The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway. The process begins with the activation of the carboxylic acid (or acyl chloride) by a strong acid catalyst to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 5-membered ring of the this compound product.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
The overall experimental process follows a logical sequence from preparation to purification. This workflow ensures the efficient and safe execution of the synthesis.
References
Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry has driven the development of various synthetic strategies for its construction. The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, presents a direct and efficient route to cyclopentenones and, by extension, 1-indanones.[1] This reaction, typically employing chalcones (1,3-diaryl-2-propen-1-ones) as precursors, offers a versatile and modular approach to this important class of compounds. Both Brønsted and Lewis acids can be utilized to promote this transformation, and recent advancements have led to the development of highly efficient catalytic and asymmetric variants.[1][2]
This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 1-indanones via the Nazarov cyclization of chalcones, intended to aid researchers in the practical application of this valuable synthetic methodology.
Reaction Mechanism
The generally accepted mechanism for the Nazarov cyclization of a chalcone to a this compound begins with the activation of the carbonyl group by a Brønsted or Lewis acid. This activation generates a pentadienyl cation intermediate. The key step of the reaction is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent deprotonation and tautomerization of the resulting enol yield the final this compound product.[2][3]
Caption: General mechanism of the Nazarov cyclization for this compound synthesis.
Data Presentation: Comparison of Catalytic Systems
The choice of acid catalyst is critical for a successful Nazarov cyclization and can significantly impact reaction efficiency, substrate scope, and reaction conditions. Below is a summary of various Brønsted and Lewis acid catalysts employed for the synthesis of 1-indanones from chalcone precursors.
Note: The following tables compile data from various sources. Direct comparison of yields may be nuanced as substrate structures, concentrations, and reaction scales may differ between studies.
Table 1: Brønsted Acid-Catalyzed Nazarov Cyclization of Chalcones
| Entry | Chalcone Substituents (R¹, R²) | Acid Catalyst | Conditions | Yield (%) | Reference |
| 1 | H, H | TFA | 120 °C, 4 h (conventional) | 88 | |
| 2 | H, H | TFA | 120 °C, 20 min (microwave) | High | |
| 3 | 4-OMe, 3,4,5-(OMe)₃ | TFA | 120 °C, 4 h | 88 | |
| 4 | 4-OMe, 3,4,5-(OMe)₃ | TFA | 120 °C, 20 min (microwave) | High | |
| 5 | Various | TfOH | 80 °C, 2-10 h | up to 92 | |
| 6 | Various | PPA | 100 °C | Variable |
Table 2: Lewis Acid-Catalyzed Nazarov Cyclization of Chalcones
| Entry | Chalcone Substituents | Lewis Acid (mol%) | Solvent | Conditions | Yield (%) | Reference |
| 1 | Various | Cu(OTf)₂ (10) | DCE | 80 °C | High | |
| 2 | Various | FeCl₃ (5) | DCM | rt, 5-20 min | up to 98 | |
| 3 | Various | InCl₃ (2) | DCM | rt, 5-20 min | up to 98 | |
| 4 | Various | SnCl₄ (2) | DCM | rt, 5-20 min | up to 99 | |
| 5 | Various | BF₃·OEt₂ | 4-MeTHP | rt, 20 min | 72 | |
| 6 | Various | Sc(OTf)₃ | Various | Various | Moderate to High |
Experimental Protocols
The following are detailed methodologies for key examples of the Nazarov cyclization for this compound synthesis.
Protocol 1: Brønsted Acid-Catalyzed Synthesis using Trifluoroacetic Acid (TFA)
This protocol describes the synthesis of a this compound from a chalcone precursor using trifluoroacetic acid with both conventional heating and microwave irradiation.
Materials:
-
Substituted Chalcone (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed tube, dissolve the chalcone (1.0 equiv) in trifluoroacetic acid.
-
Reaction:
-
Conventional Heating: Heat the mixture at 120 °C for 4 hours.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 120 °C for 20 minutes.
-
-
Work-up:
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired this compound product.
Protocol 2: Lewis Acid-Catalyzed Synthesis using Copper(II) Triflate (Cu(OTf)₂)
This protocol details a Lewis acid-catalyzed Nazarov cyclization using Cu(OTf)₂.
Materials:
-
Substituted Chalcone (1.0 equiv)
-
Copper(II) Triflate (Cu(OTf)₂) (10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chalcone (1.0 equiv) and Cu(OTf)₂ (10 mol%).
-
Solvent Addition: Add anhydrous DCE to the tube.
-
Reaction: Stir the reaction mixture at 80 °C and monitor its progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Protocol 3: Asymmetric Nazarov Cyclization/Electrophilic Fluorination
This protocol describes a tandem asymmetric Nazarov cyclization followed by an electrophilic fluorination to generate a chiral, fluorinated this compound.
Materials:
-
Chalcone (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (11 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (10 mol%) and (R,R)-Ph-BOX (11 mol%). Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction: Add the chalcone (1.0 equiv) and NFSI (1.2 equiv) to the reaction mixture. Heat the reaction at 80 °C and monitor its progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched fluorinated this compound. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of 1-indanones via the Nazarov cyclization.
Caption: A typical experimental workflow for this compound synthesis via Nazarov cyclization.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Brønsted Acid-Catalyzed Dehydrative Nazarov-Type Cyclization/C2-N1 Cleavage Cascade of Perfluoroalkylated 3-Indolyl(2-benzothienyl)methanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted 1-Indanones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-indanone structural motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1] Palladium-catalyzed reactions have become a powerful and versatile tool for the efficient construction of substituted 1-indanones.[2] These methods, including intramolecular Heck reactions, carbonylative cyclizations, and intramolecular α-arylations, offer significant advantages in terms of efficiency, atom economy, and the ability to introduce molecular complexity in a controlled manner.[1][2] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies for the synthesis of substituted 1-indanones.
Key Palladium-Catalyzed Methodologies
Several distinct palladium-catalyzed strategies have been successfully employed for the synthesis of 1-indanones. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a cyclic product.[3] It is a robust method for the formation of the five-membered ring of the indanone core.
-
Carbonylative Cyclization: This powerful technique constructs the indanone skeleton by incorporating a molecule of carbon monoxide (CO). Typically, an aryl halide or triflate reacts with an alkyne or alkene under a CO atmosphere, leading to the formation of multiple carbon-carbon bonds in a single step.
-
Intramolecular α-Arylation of Ketones: This method directly forms the indanone core by creating a carbon-carbon bond between a ketone enolate and an aryl halide. This approach is valued for its high atom economy.
-
C-H Annulation: Newer methodologies involve the palladium-catalyzed annulation of aldehydes with alkenes, such as norbornene, through C-H activation to directly form the indanone skeleton under mild conditions.
Experimental Protocols
Protocol 1: Intramolecular Heck Reaction for the Synthesis of 4-Methyl-1-indanone
This protocol is based on the general principles of the intramolecular Heck reaction for synthesizing cyclic compounds.
Reaction Scheme:
3-(m-tolyl)propenoyl chloride → 4-Methyl-1-indanone
Materials:
-
3-(m-tolyl)propenoyl chloride (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Anhydrous Acetonitrile (MeCN, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and triphenylphosphine.
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.
-
Add 3-(m-tolyl)propenoyl chloride and triethylamine to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Methyl-1-indanone.
Protocol 2: Carbonylative Cyclization for the Synthesis of 1-Indanones
This protocol describes a general procedure for the palladium-catalyzed carbonylative cyclization of an o-bromobenzaldehyde derivative with norbornene.
Materials:
-
o-bromobenzaldehyde derivative (0.5 mmol)
-
Norbornene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF, 2 mL)
Procedure:
-
To a reaction tube, add the o-bromobenzaldehyde derivative, norbornene, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DMF and seal the tube.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Intramolecular α-Arylation for the Synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-one
This protocol is based on the general principles of palladium-catalyzed α-arylation of ketones.
Materials:
-
1-(2-bromophenyl)propan-2-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 1-(2-bromophenyl)propan-2-one (1.0 equiv) and sodium tert-butoxide (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until completion as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indanone.
Data Presentation
Table 1: Comparison of Palladium-Catalyzed this compound Syntheses
| Method | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Intramolecular α-Arylation | 1-(2-bromophenyl)propan-2-one | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 | |
| Intramolecular α-Arylation | 1-(2-bromophenyl)-3-methylbutan-2-one | Pd₂(dba)₃ (1) | BINAP (1.5) | KHMDS | THF | 80 | 12 | 78 | |
| Intramolecular α-Arylation | 2-(2-iodobenzyl)cyclopentanone | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 | |
| Carbonylative Cyclization | 1-bromo-2-vinylbenzene derivative | Pd(acac)₂ (5) | dppb (5) | Et₃N | 1,4-dioxane | 110 | 20 | Not specified |
Visualizations
Caption: General workflow for palladium-catalyzed this compound synthesis.
References
Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their rigid, fused-ring structure serves as a versatile scaffold for the development of potent and selective therapeutic agents. These compounds have demonstrated a wide range of anticancer activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest. The mechanism of action for many this compound derivatives involves the modulation of key signaling pathways implicated in cancer progression, such as the NF-κB pathway and tubulin polymerization. This document provides detailed protocols for the synthesis of representative this compound derivatives and the key biological assays used to evaluate their anticancer efficacy.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [1] |
| COLO 205 (Colon) | 0.98 | [1] | ||
| KM 12 (Colon) | 0.41 | [1] | ||
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [2][3] |
| HCT-116 (Colon) | 0.088 | |||
| THP-1 (Leukemia) | 0.12 | |||
| A549 (Lung) | 0.21 | |||
| Compound 1 | Gallic Acid-based Indanone | MCF-7 (Breast) | - | |
| Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | |||
| Compound 4 | Hydroxybenzylidene-1-indanone | U-251 (Glioblastoma) | Lower than Temozolomide | |
| (R)-9k | 3-Arylindanone | HCT-116 (Colon) | Sub-micromolar | |
| HT-29 (Colon) | Sub-micromolar | |||
| SW620 (Colon) | Sub-micromolar |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds that has shown significant anticancer activity.
Materials:
-
Substituted this compound
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (aqueous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Beaker
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted this compound (1 equivalent) and the appropriate substituted benzaldehyde (1-1.2 equivalents) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) while stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific substrates. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. An acidic workup can be performed by neutralizing the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Collect the precipitated product by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-benzylidene-1-indanone derivative.
Protocol 2: Synthesis of Thiazolyl Hydrazone Derivatives of this compound
This protocol outlines the synthesis of thiazolyl hydrazone derivatives, such as ITH-6, which have demonstrated potent activity against colorectal cancer cell lines.
Materials:
-
This compound
-
Substituted 2-hydrazinyl-1,3-thiazole
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add the substituted 2-hydrazinyl-1,3-thiazole (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield the pure thiazolyl hydrazone derivative.
Protocol 3: Cell Viability Assessment using MTT Assay
This colorimetric assay is used to assess the cytotoxic effect of the synthesized this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well microplate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized this compound derivatives (typically in a range of 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization, and then centrifuge to obtain a cell pellet.
-
Fixation: Wash the cells with cold PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Assay using Annexin V Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the this compound derivatives.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treated and control cultures. Centrifuge to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.
Mandatory Visualizations
Caption: Synthetic workflow for 2-benzylidene-1-indanone derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
References
- 1. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-Indanone-Based Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of neuroprotective agents. Its rigid framework allows for precise orientation of functional groups, leading to potent and selective interactions with various biological targets implicated in neurodegenerative diseases. Notably, derivatives of this compound form the core of established drugs such as Donepezil, used in the management of Alzheimer's disease, and Rasagiline, a treatment for Parkinson's disease.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based neuroprotective agents. The focus is on multi-target-directed ligands that can simultaneously address several pathological features of neurodegenerative disorders, including cholinergic dysfunction, monoamine oxidase activity, and amyloid-beta aggregation.[1][3]
Key Therapeutic Targets and Mechanisms
This compound derivatives have been designed to interact with several key targets in the central nervous system to elicit neuroprotective effects.
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. This is a primary strategy for treating the symptoms of Alzheimer's disease.[1] The neuroprotective effects of cholinesterase inhibitors are also mediated through the activation of signaling pathways like the PI3K/Akt pathway.
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that break down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, increases dopamine levels, which is beneficial in Parkinson's disease. MAO inhibitors also exhibit neuroprotective properties by inducing the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).
-
Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a hallmark of Alzheimer's disease. Certain this compound derivatives have been shown to inhibit this aggregation process, offering a disease-modifying therapeutic approach.
Quantitative Data on this compound Derivatives
The following tables summarize the biological activities of representative this compound derivatives from various studies.
Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Indanone-Carbamate Hybrid (7h) | AChE | 1.20 | |
| BChE | 0.30 | ||
| Indanone Derivative (5c) | AChE | 0.12 | |
| Indanone Derivative (7b) | BChE | 0.04 |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of 2-Heteroarylidene-1-indanone Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 2-Heteroarylidene-1-indanone Derivative 1 | MAO-B | 0.0044 | |
| 2-Heteroarylidene-1-indanone Derivative 2 | MAO-A | 0.061 |
Table 3: Anti-Amyloid Beta (Aβ) Aggregation Activity of this compound Derivatives
| Compound ID | Assay | Inhibition (%) | Reference |
| Indanone-Carbamate Hybrid (7h) | Self-induced Aβ aggregation | 86.8 |
Experimental Protocols
Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, which are precursors to many neuroprotective agents.
Materials:
-
Substituted this compound (1 equivalent)
-
Substituted benzaldehyde (1-1.2 equivalents)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v) or solid NaOH
-
Hydrochloric acid (HCl) solution (e.g., 10%)
-
Ice
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted this compound and the substituted benzaldehyde in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add the sodium hydroxide solution while stirring. Alternatively, for a solvent-free reaction, the solid reactants can be mixed and ground together with solid NaOH.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Neutralization: Acidify the mixture with hydrochloric acid to neutralize the excess NaOH.
-
Isolation: The solid product will precipitate out. Isolate the precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Synthetic workflow for 2-benzylidene-1-indanone derivatives.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATC, and DTNB in phosphate buffer. Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with the buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Enzyme Addition: Add the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 15 minutes).
-
Substrate Addition: Initiate the reaction by adding the ATC solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Workflow for AChE inhibition assay.
In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is used to assess the ability of compounds to inhibit the aggregation of Aβ peptides.
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS) or similar buffer
-
Test compounds (this compound derivatives)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into the assay buffer to the desired concentration.
-
Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with the test compound at various concentrations. Include a control with Aβ and buffer only.
-
Incubation: Incubate the plate at 37°C with continuous shaking to promote Aβ aggregation.
-
ThT Addition: At specified time points, add the Thioflavin T solution to each well.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths around 450 nm and 485 nm, respectively. An increase in fluorescence indicates Aβ fibril formation.
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.
In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This cell-based assay models the ischemic conditions of a stroke to evaluate the neuroprotective effects of compounds.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium
-
Glucose-free medium
-
Hypoxia chamber (with 95% N2, 5% CO2)
-
Test compounds
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Culture: Culture the neuronal cells in a suitable medium until they reach the desired confluency.
-
Pre-treatment: Treat the cells with the test compounds at various concentrations for a specified period before inducing OGD.
-
Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium and place the cells in a hypoxia chamber for a defined duration (e.g., 4 hours).
-
Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for a reperfusion period (e.g., 24 hours).
-
Cell Viability Assessment: After reperfusion, assess the cell viability using a standard assay like MTT or measure lactate dehydrogenase (LDH) release into the medium as an indicator of cell death.
-
Data Analysis: Compare the viability of cells treated with the test compounds to that of untreated cells subjected to OGD/R to determine the neuroprotective effect.
Signaling Pathways in Neuroprotection
Neuroprotective signaling of MAO-B inhibitors.
Neuroprotective signaling of AChE inhibitors.
Conclusion
This compound serves as a highly valuable scaffold for the development of novel neuroprotective agents. By employing the synthetic and analytical protocols outlined in this document, researchers can efficiently synthesize and evaluate new this compound derivatives with multi-target therapeutic potential. The ability of these compounds to modulate key pathways involved in neurodegeneration, such as cholinergic transmission, monoamine metabolism, and protein aggregation, underscores their promise in the ongoing search for effective treatments for Alzheimer's, Parkinson's, and other related disorders.
References
Application of 1-Indanone in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Indanone, a versatile bicyclic ketone, serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid structure and amenability to functionalization at various positions make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. In the field of virology, this compound derivatives have emerged as promising candidates for antiviral drug discovery, with demonstrated activity against several viruses.
The primary strategies for incorporating the this compound moiety into potential antiviral agents involve its derivatization into two main classes of compounds: This compound thiosemicarbazones and This compound chalcones . These derivatives have shown potent antiviral effects, particularly against Hepatitis C Virus (HCV) and Tobacco Mosaic Virus (TMV), respectively.
This compound Thiosemicarbazones have been investigated for their activity against HCV, a leading cause of chronic liver disease. Thiosemicarbazones derived from 5,6-dimethoxy-1-indanone have shown potent suppression of HCV replication.[1][2] The mechanism of action is believed to involve the inhibition of non-structural proteins of the virus.[1][2]
This compound Chalcones have demonstrated significant antiviral activity against plant viruses, specifically the Tobacco Mosaic Virus (TMV).[3] Chalcones are synthesized through a Claisen-Schmidt condensation between this compound and various substituted benzaldehydes. Certain synthesized chalcone derivatives have exhibited superior therapeutic and protective activities against TMV compared to the commercial antiviral agent Ningnanmycin.
The exploration of this compound as a building block in antiviral drug design is a promising and active area of research. The synthetic accessibility and the demonstrated biological activity of its derivatives make it a key pharmacophore for the development of next-generation antiviral therapeutics.
Quantitative Data Summary
The following tables summarize the antiviral activity of selected this compound derivatives.
Table 1: Antiviral Activity of this compound Thiosemicarbazone Derivatives against Bovine Viral Diarrhea Virus (BVDV) *
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 2m | - | - | 80.29 |
| Ribavirin (Control) | - | - | 11.64 |
*BVDV is a surrogate model for Hepatitis C Virus (HCV). Data from Finkielsztein, L. M., et al. (2008).
Table 2: Anti-Tobacco Mosaic Virus (TMV) Activity of this compound Chalcone Derivatives
| Compound | Therapeutic Activity (EC₅₀, µg/mL) | Protective Activity (EC₅₀, µg/mL) |
| N2 | 70.7 | 60.8 |
| N7 | 89.9 | - |
| N1 | - | 123.6 |
| N10 | - | 120.3 |
| Ningnanmycin (Control) | 158.3 | 175.6 |
Data from Sun, N., et al. (2023).
Experimental Protocols
Protocol 1: Synthesis of this compound Thiosemicarbazones
This protocol describes the general synthesis of this compound thiosemicarbazones, exemplified by the reaction of this compound with thiosemicarbazide.
Materials:
-
This compound (or a substituted this compound derivative)
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve this compound (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the resulting precipitate is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound thiosemicarbazone product.
Protocol 2: Synthesis of this compound Chalcones
This protocol outlines the Claisen-Schmidt condensation for the synthesis of this compound chalcones.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Methanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) and the appropriately substituted benzaldehyde (0.01 mol) in methanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture at 75-85°C for 12 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
The chalcone product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the filtered solid with cold methanol to afford the purified product.
-
Further purification can be achieved by recrystallization from ethanol.
Visualizations
Caption: Synthetic scheme for this compound thiosemicarbazone.
Caption: Synthesis of this compound chalcone via Claisen-Schmidt condensation.
Caption: General workflow for antiviral screening of this compound derivatives.
References
- 1. Antiviral activity against the hepatitis C virus (HCV) of this compound thiosemicarbazones and their inclusion complexes with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for the Claisen-Schmidt Condensation of 1-Indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the Claisen-Schmidt condensation of 1-indanone with various aromatic aldehydes to synthesize 2-benzylidene-1-indanone derivatives. This class of compounds, structurally related to chalcones, is of significant interest in medicinal chemistry due to its potential anti-inflammatory and other biological activities.[1][2] The protocols outlined below cover both traditional solvent-based and solvent-free reaction conditions.
Data Presentation
The following table summarizes representative yields for the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes. The yield is influenced by the specific substrates and reaction conditions employed.
| Entry | This compound Derivative | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | This compound | Benzaldehyde | NaOH | Ethanol | 18 | ~85-95% | [1] |
| 2 | This compound | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | [1] |
| 3 | This compound | 4-Chlorobenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | [1] |
| 4 | 6-Hydroxy-1-indanone | Various Benzaldehydes | NaOH (20% w/v) | Ethanol | Overnight | Not specified | |
| 5 | This compound | 3,4-Dimethoxybenzaldehyde | NaOH | None (Solvent-free) | Not specified | High | |
| 6 | Cycloalkanones | Various Benzaldehydes | NaOH (20 mol%) | None (Solvent-free) | 5 min (grinding) | 96-98% |
Experimental Protocols
Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation
This protocol details a standard procedure for the base-catalyzed Claisen-Schmidt condensation of this compound and a substituted benzaldehyde in an ethanol solvent.
Materials:
-
Substituted this compound (1.0 equivalent)
-
Substituted benzaldehyde (1.0-1.2 equivalents)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water or crushed ice. To neutralize any excess NaOH, acidify the mixture with dilute hydrochloric acid (HCl).
-
Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the purified product, for instance, in a vacuum oven. The structure and purity of the final 2-benzylidene-1-indanone derivative can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This protocol describes an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation using a grinding technique. This method can lead to quantitative yields in a significantly shorter reaction time.
Materials:
-
This compound (1.0 equivalent)
-
3,4-Dimethoxybenzaldehyde (1.0 equivalent)
-
Finely ground solid Sodium Hydroxide (NaOH)
-
Mortar and pestle or a test tube and spatula
-
10% aqueous Hydrochloric Acid (HCl) solution
-
Ethanol/water mixture (e.g., 90:10) for recrystallization
Procedure:
-
Reactant Grinding: In a mortar or test tube, combine the this compound (e.g., 0.20 g) and 3,4-dimethoxybenzaldehyde (e.g., 0.25 g). Vigorously grind or scrape and crush the two solids together until they form an oil.
-
Catalyst Addition: Add a catalytic amount of finely ground solid NaOH (e.g., 0.05 g) to the mixture.
-
Reaction: Continue to grind or scrape the mixture. The reaction is often rapid, and the product may solidify.
-
Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and help dislodge the product from the reaction vessel.
-
Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product and determine its mass, melting point, and characterize by spectroscopic methods to confirm its identity and purity.
Visualizations
Below are diagrams illustrating the key processes described in these application notes.
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Caption: Simplified reaction pathway for the condensation.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the synthesis of 1-indanone through intramolecular Friedel-Crafts acylation.
Troubleshooting Guide
Issue 1: Low to No Yield of this compound
Low or non-existent product yield is a frequent challenge in the Friedel-Crafts acylation for this compound synthesis. This can be attributed to several factors, from catalyst choice to reaction conditions.[1]
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Moisture Contamination | Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture, which can quench the catalyst and halt the reaction.[1][2] | Ensure all glassware is flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1] |
| Inactive or Inappropriate Catalyst | The chosen Lewis or Brønsted acid may not be potent enough to facilitate the reaction, or it may have degraded due to improper storage.[2] | For the cyclization of 3-arylpropionic acids, strong acids like triflic acid (TfOH), polyphosphoric acid (PPA), or a mixture of methanesulfonic acid (MSA) and P₂O₅ are often required. When starting from the corresponding acyl chloride, AlCl₃ is a common and effective choice. Consider using alternative catalysts like niobium pentachloride (NbCl₅), which can convert the carboxylic acid to the acyl chloride in situ. |
| Deactivated Aromatic Ring | The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly impeded by electron-withdrawing groups on the aromatic ring. | If the aromatic precursor contains deactivating substituents (e.g., nitro, cyano), the reaction may require more forcing conditions (higher temperatures, stronger catalysts). However, success may be limited. |
| Insufficient Catalyst | In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts, not catalytic amounts. This is because the ketone product can form a stable complex with the Lewis acid, sequestering it from the reaction. | Typically, 1.1 to 1.5 equivalents of AlCl₃ are used. For other catalysts, consult specific literature procedures. |
| Suboptimal Reaction Temperature | The reaction may not have sufficient energy to overcome the activation barrier, or excessive heat could lead to decomposition. | The optimal temperature is dependent on the substrate and catalyst. For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature. Monitoring the reaction by TLC or GC-MS is crucial to determine the ideal temperature and reaction time. |
Issue 2: Formation of Multiple Products or Impurities
The formation of isomers or byproducts from intermolecular reactions can complicate purification and lower the yield of the desired this compound.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Intermolecular Acylation | At high concentrations, the acylium ion intermediate may react with another molecule of starting material instead of undergoing intramolecular cyclization. | Employ high dilution conditions to favor the intramolecular pathway. Add the substrate or catalyst slowly to maintain a low concentration of reactive intermediates. |
| Polymerization/Decomposition | The strong acidic conditions and exothermic nature of the reaction can lead to the formation of polymeric tars and decomposition, often appearing as a dark, insoluble material. | Maintain strict temperature control, especially during the addition of the Lewis acid. Pre-cooling the reaction mixture to 0°C or below is critical. Ensure efficient stirring to dissipate heat. |
| Rearrangement of Acylium Ion | Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur under certain conditions, leading to isomeric products. | This is generally not a major issue in this compound synthesis from 3-arylpropionic acids or their derivatives. If suspected, re-evaluate the structure of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis via Friedel-Crafts acylation?
The most common starting materials are 3-arylpropionic acids or their corresponding acyl chlorides. While the direct cyclization of the carboxylic acid is possible, it often requires harsh conditions and strong acids like polyphosphoric acid (PPA) or triflic acid. The use of the acyl chloride with a Lewis acid like AlCl₃ is a very common and often higher-yielding approach.
Q2: Which catalyst is generally the best for the intramolecular Friedel-Crafts cyclization to form this compound?
There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired reaction conditions.
-
Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid, particularly effective for the cyclization of 3-arylpropionyl chlorides.
-
Polyphosphoric acid (PPA) is effective for the direct cyclization of 3-arylpropionic acids and acts as both catalyst and solvent.
-
Triflic acid (TfOH) is a very strong Brønsted acid that can catalyze the direct cyclization of carboxylic acids, sometimes in smaller quantities than other acids.
-
Niobium pentachloride (NbCl₅) offers a milder alternative, capable of converting the carboxylic acid to the acyl chloride in situ and catalyzing the cyclization at room temperature.
Q3: My reaction mixture turned black and tarry. What happened?
This indicates decomposition and/or polymerization, almost always caused by an uncontrolled exothermic reaction. The Friedel-Crafts acylation is highly exothermic, and if the heat is not managed effectively, the temperature can rise rapidly, leading to charring. To prevent this, ensure your reaction vessel is adequately cooled (e.g., in an ice bath) before and during the portion-wise addition of the Lewis acid, and maintain vigorous stirring.
Q4: Can I use substrates with amine or hydroxyl groups on the aromatic ring?
Aromatic rings with amine or hydroxyl groups are generally not suitable for Friedel-Crafts acylation. These functional groups are basic and will react with the Lewis acid catalyst, deactivating it and forming a highly deactivated ring system.
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield
This table summarizes the effect of reaction temperature on the cyclization of 3-phenylpropionyl chloride to this compound using AlCl₃ as the catalyst in dichloromethane (DCM).
| Entry | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Observations |
| 1 | 0 | 4 | 75 | >98 | Clean reaction, minor starting material present. |
| 2 | 25 (Room Temp) | 2 | 92 | >98 | Optimal result, clean and complete conversion. |
| 3 | 40 (Reflux) | 1 | 81 | 90 | Faster reaction but increased byproduct formation. |
| 4 | -20 | 8 | 45 | >95 | Reaction was very slow and incomplete. |
Table 2: Comparison of Catalysts for this compound Synthesis
| Catalyst | Substrate | Yield (%) | Reaction Conditions |
| Polyphosphoric Acid (PPA) | 3-(m-tolyl)propanoic acid | High | High temperature |
| Aluminum Chloride (AlCl₃) | 3-(m-tolyl)propionyl chloride | High | Anhydrous, often harsh |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | Good to Excellent | Mild (room temperature) |
| Terbium Triflate (Tb(OTf)₃) | 3-Arylpropionic acids | Moderate to Good | 250 °C in o-chlorobenzene |
| Triflic Acid (TfOH) | 3-Phenylpropanoic acid | Good | Room temperature |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Phenylpropionyl Chloride using AlCl₃
This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride.
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Reagents: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to an approximate concentration of 0.2 M.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. It is critical to monitor the internal temperature to ensure it does not rise above 5 °C. Vigorous stirring is essential.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the product as needed via column chromatography or distillation.
Protocol 2: Direct Synthesis of this compound from 3-Phenylpropanoic Acid using Triflic Acid
This protocol outlines the direct cyclization of the carboxylic acid.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitoring: After the reaction is complete (monitored by TLC), carefully pour the mixture over crushed ice.
-
Extraction: Extract the product with dichloromethane (3 x 10 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Typical experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
Troubleshooting regioisomer formation in substituted 1-indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during the synthesis of substituted 1-indanones.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to substituted 1-indanones, and which are most prone to regioisomer formation?
The most common methods for synthesizing 1-indanones include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions.[1][2][3] Of these, intramolecular Friedel-Crafts acylation is widely used but frequently results in the formation of regioisomer mixtures, which can be challenging to separate.[1][4]
Q2: How do substituents on the aromatic ring influence regioselectivity in Friedel-Crafts acylation?
Substituents on the aromatic precursor play a critical role in directing the intramolecular cyclization. Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic substitution, typically directing acylation to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct the reaction to the meta position. The interplay between the electronic effects and steric hindrance of the substituents determines the final regioisomeric ratio.
Q3: Are there modern synthetic methods that offer superior regiocontrol compared to traditional Friedel-Crafts acylation?
Yes, several modern strategies have been developed to address the challenge of regioselectivity. Catalyst-controlled carboacylation, for instance, can selectively produce either 2- or 3-substituted indanones from the same starting materials by choosing an appropriate transition-metal catalyst. Additionally, adjusting the P₂O₅ content in polyphosphoric acid (PPA) can switch the regioselectivity of the cyclization.
Troubleshooting Guide for Regioisomer Formation
Problem: My Friedel-Crafts acylation is producing an inseparable mixture of regioisomers.
This is a common issue, particularly when the directing effects of the substituents on the aromatic ring are not strongly differentiated or lead to multiple possible cyclization products.
Troubleshooting Steps:
-
Modify the Acylating Agent/Catalyst System:
-
Polyphosphoric Acid (PPA) with Controlled P₂O₅ Content: The concentration of P₂O₅ in PPA can significantly influence the reaction pathway and, consequently, the regioselectivity. PPA with a low P₂O₅ content may favor the formation of one regioisomer, while a high P₂O₅ content can favor another.
-
Lewis Acids: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) can affect the outcome. Experimenting with different Lewis acids and their stoichiometry is recommended.
-
Superacids: In some cases, superacids like triflic acid can promote cleaner and more selective cyclizations.
-
-
Control Reaction Temperature:
-
Temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to screen a range of temperatures (e.g., from 0 °C to reflux) to optimize for the desired isomer.
-
-
Solvent Effects:
-
The polarity of the solvent can impact the distribution of products. A screen of anhydrous solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, nitrobenzene) may reveal conditions that favor the desired regioisomer.
-
-
Consider a Different Synthetic Approach:
-
If optimizing the Friedel-Crafts reaction is unsuccessful, alternative synthetic strategies with inherently higher regioselectivity should be considered. These include catalyst-controlled carboacylation and Nazarov cyclization.
-
Quantitative Data on Regioselectivity
The following table summarizes the effect of P₂O₅ content in PPA on the regioselective synthesis of methoxy-substituted 1-indanones from an electron-rich arene and an α,β-unsaturated carboxylic acid.
| Entry | Arene | α,β-Unsaturated Carboxylic Acid | P₂O₅ Content in PPA | Regioisomer Ratio (A:B) | Combined Isolated Yield (%) |
| 1 | 1,3-Dimethoxybenzene | Crotonic acid | Low (76%) | >95:5 | 85 |
| 2 | 1,3-Dimethoxybenzene | Crotonic acid | High (83%) | 15:85 | 82 |
| 3 | 1,4-Dimethoxybenzene | Tiglic acid | Low (76%) | >95:5 | 78 |
| 4 | 1,4-Dimethoxybenzene | Tiglic acid | High (83%) | <5:95 | 88 |
Data adapted from studies on the effect of PPA concentration on regioselectivity. The specific regioisomers A and B correspond to the different possible cyclization products.
Experimental Protocols
Protocol 1: Regioselective 1-Indanone Synthesis using PPA with Controlled P₂O₅ Content
This protocol is based on the regioselective synthesis of indanones from an electron-rich arene and an α,β-unsaturated carboxylic acid by controlling the P₂O₅ content of PPA.
Materials:
-
Substituted arene (1.0 eq)
-
α,β-Unsaturated carboxylic acid (1.1 eq)
-
Polyphosphoric acid (PPA) with desired P₂O₅ content
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
To a round-bottom flask charged with PPA, add the arene and the α,β-unsaturated carboxylic acid.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4 hours). Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the desired product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in this compound synthesis.
Caption: Influence of substituents on the regioselectivity of Friedel-Crafts acylation.
References
Preventing byproduct formation in palladium-catalyzed 1-indanone synthesis
Welcome to the technical support center for palladium-catalyzed 1-indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to byproduct formation in these critical reactions.
General Troubleshooting and FAQs
Q1: My palladium-catalyzed this compound synthesis is yielding a complex mixture of byproducts and unreacted starting material. Where should I begin troubleshooting?
A1: Low yields and the formation of multiple byproducts in palladium-catalyzed reactions can often be traced back to a few critical factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is crucial for selectivity and activity. Ensure the catalyst system is appropriate for your specific transformation (e.g., intramolecular Heck, α-arylation, carbonylative cyclization).
-
Reaction Conditions: Temperature, solvent, and the choice and stoichiometry of the base are critical parameters that often require optimization for each specific substrate.
-
Substrate Quality: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions. Confirm the purity of your substrates before starting the reaction.
-
Inert Atmosphere: Many palladium catalysts and intermediates are sensitive to oxygen. It is essential to perform the reaction under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide 1: Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for constructing the this compound core. However, several side reactions can compete with the desired cyclization.
Issue 1: Formation of a Reduced Aryl Halide Byproduct
Q2: My intramolecular Heck reaction is producing a significant amount of the reduced aryl halide (dehalogenated starting material) instead of the desired this compound. How can I suppress this side reaction?
A2: The formation of a reduced byproduct from the aryl halide starting material is a common issue and is often attributed to the premature quenching of an organopalladium intermediate before the desired carbopalladation can occur. Here are some strategies to minimize this side reaction:
-
Choice of Ligand: The ligand plays a critical role in modulating the reactivity of the palladium center. Screening different phosphine ligands can influence the relative rates of the desired cyclization versus the undesired reduction.
-
Solvent Selection: The polarity and coordinating ability of the solvent can impact the stability and reactivity of the catalytic species. While solvents like DMF and DMSO have been found to be less effective for the desired reaction in some cases, potentially favoring the reduction pathway, ethylene glycol has been shown to promote the desired Heck-aldol cascade effectively.[1]
-
Additives: The addition of certain salts can influence the catalytic cycle. While not always a direct solution for preventing reduction, additives are known to affect the course of Heck reactions and may be worth investigating.
-
Control of β-Hydride Elimination: In some cases, a competing β-hydride elimination from the alkylpalladium intermediate can lead to undesired olefinic byproducts. Strategies to control this are discussed in the next section.
Issue 2: Unwanted β-Hydride Elimination
Q3: I am observing byproducts that appear to arise from β-hydride elimination. How can this be prevented in the context of this compound synthesis?
A3: β-Hydride elimination is a common decomposition pathway for alkylpalladium intermediates. Suppressing this pathway is crucial for achieving high yields of the desired cyclized product. Here are some strategies:
-
Substrate Design: The most effective strategy is to use substrates that lack β-hydrogens on the alkylpalladium intermediate formed after cyclization. This can be achieved by introducing a quaternary carbon center at the appropriate position. Using 1,1-disubstituted alkenes as the coupling partner is a common tactic to prevent β-hydride elimination, thereby generating a quaternary center upon cyclization.[2]
-
Ligand Choice: The steric and electronic properties of the ligand can influence the geometry of the palladium complex and the accessibility of β-hydrogens. Bulky ligands can sometimes disfavor the syn-coplanar arrangement required for β-hydride elimination. Less electron-rich biaryl phosphine ligands can increase the rate of the desired C-N reductive elimination in related amination reactions, a principle that can be extended to C-C bond formation, potentially outcompeting β-hydride elimination.[3]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired reductive elimination to form the product.
Troubleshooting Guide 2: α-Arylation of Ketones
The palladium-catalyzed α-arylation of ketones is a direct method for forming a C-C bond at the α-position of the ketone. A primary challenge with this method is controlling the degree of arylation.
Issue: Formation of Diarylated Byproduct
Q4: My α-arylation reaction is producing a significant amount of the diarylated this compound. How can I favor mono-arylation?
A4: Diarylation occurs when the mono-arylated product, which still possesses an enolizable proton, undergoes a second arylation. This is a common problem, especially when using strong bases and an excess of the aryl halide.[1] The following strategies can be employed to enhance the selectivity for mono-arylation:
-
Base Selection: The strength and stoichiometry of the base are critical. Using a milder base, such as potassium phosphate (K₃PO₄), can help to minimize the enolization of the mono-arylated product.[1] Stronger bases like sodium tert-butoxide (NaOtBu) or sodium hexamethyldisilazide (NaHMDS) may lead to higher rates of diarylation.
-
Stoichiometry: Carefully controlling the stoichiometry of the ketone and aryl halide is important. Using a slight excess of the ketone can favor mono-arylation.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sterically hinder the approach of the bulkier mono-arylated enolate to the palladium center, thus favoring the mono-arylated product.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic mono-arylated product over the thermodynamic diarylated product.
Troubleshooting Guide 3: Carbonylative Cyclization
Palladium-catalyzed carbonylative cyclization is an efficient route to 1-indanones. A potential pitfall is the premature reaction of the acylpalladium intermediate before the desired intramolecular cyclization.
Issue: Byproducts from Premature Trapping of Acylpalladium Intermediate
Q5: In my carbonylative cyclization, I am observing byproducts that appear to be from esterification or other side reactions of the acylpalladium intermediate. How can I favor the desired cyclization?
A5: The formation of byproducts from the trapping of the acylpalladium intermediate by nucleophiles before intramolecular cyclization can be a significant issue. This is particularly problematic with highly nucleophilic trapping agents or when the cyclization step is slow. Here are some troubleshooting strategies:
-
Nucleophile Reactivity: If an external nucleophile is used to trap an intermediate after cyclization, its nucleophilicity is a key parameter. Using less nucleophilic trapping agents can help to ensure that the intramolecular acylpalladation occurs first.
-
Substrate Reactivity: The presence of certain functional groups on the substrate, such as unprotected hydroxyl groups, can be detrimental to the cyclization process and may lead to side reactions. Protection of such groups is often necessary.
-
Carbon Monoxide Pressure: The concentration of carbon monoxide can influence the equilibrium of the catalytic species. In some cases, high pressures of CO can inhibit the reaction. Using a CO surrogate that releases CO slowly can be beneficial.
Data Presentation
Table 1: Comparison of Catalytic Systems for Palladium-Catalyzed this compound Synthesis.
| Synthesis Method | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Byproducts | Reference |
| Heck-Aldol Cascade | Pd(OAc)₂ | dppp | Et₃N | Ethylene Glycol | 115 | 92 | Reduced aryl halide | |
| Heck-Aldol Cascade | Pd(OAc)₂ | dppp | Et₃N | DMF | 115 | <5 | Reduced aryl halide | |
| Heck-Aldol Cascade | Pd(OAc)₂ | dppp | Et₃N | DMSO | 115 | <5 | Reduced aryl halide | |
| Carbonylative Cyclization | Pd(OAc)₂ | - | Pyridine | DMF | 100 | Good to Excellent | Products of premature intermediate trapping | |
| Intramolecular α-Arylation | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | High | Diarylated indanone | |
| Reductive Heck Reaction | Pd-BNP | - | Et₃N/HCOOH | DMF | 80 | High | - |
Experimental Protocols
Protocol 1: One-Pot Heck-Aldol Annulation for this compound Synthesis
This protocol has been shown to be effective for the synthesis of multisubstituted 1-indanones with good to excellent yields.
-
Reactants:
-
2-Bromobenzaldehyde (1.0 mmol)
-
Vinyl ether derivative (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
-
Catalyst System:
-
Pd(OAc)₂ (1 mol%)
-
dppp (1.5 mol%)
-
-
Solvent:
-
Ethylene glycol (4 mL)
-
-
Procedure:
-
To a sealed tube, add 2-bromobenzaldehyde, the vinyl ether derivative, Et₃N, Pd(OAc)₂, and dppp.
-
Add ethylene glycol and seal the tube.
-
Heat the reaction mixture at 115 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Add 3 M HCl and stir for 1 hour for hydrolysis to the indanone.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
-
Protocol 2: Carbonylative Cyclization of Unsaturated Aryl Iodides
This protocol has been successfully used for the synthesis of indanones from unsaturated aryl iodides.
-
Reactants:
-
Unsaturated aryl iodide (1.0 equiv)
-
Pyridine (2.0 equiv)
-
n-Bu₄NCl (1.0 equiv)
-
-
Catalyst:
-
Pd(OAc)₂ (10 mol%)
-
-
Solvent:
-
DMF
-
-
Procedure:
-
To a reaction vessel, add the unsaturated aryl iodide, pyridine, n-Bu₄NCl, and Pd(OAc)₂.
-
Add DMF as the solvent.
-
Pressurize the vessel with 1 atm of carbon monoxide.
-
Heat the reaction mixture to 100 °C.
-
After the reaction is complete (monitor by TLC or GC), cool to room temperature.
-
Work up the reaction and purify the product by chromatography.
-
Protocol 3: Mono-α-Arylation of a Cyclic Ketone
This general procedure can be adapted for the mono-α-arylation of various ketones.
-
Reactants:
-
Cyclic ketone (1.4 equiv)
-
Aryl chloride (1.0 equiv)
-
NaOtBu (2.2 equiv)
-
-
Catalyst System:
-
[Pd(IHept)(acac)Cl]₂ (500 ppm)
-
-
Solvent:
-
Toluene
-
-
Procedure:
-
Inside a glovebox, charge a vial with NaOtBu, the solid ketone, and the aryl chloride.
-
Add toluene and seal the vial.
-
Prepare a stock solution of the palladium catalyst in toluene.
-
Outside the glovebox, add any liquid ketone or aryl chloride, followed by the catalyst solution.
-
Stir the reaction at the desired temperature until completion.
-
Work up the reaction and purify the product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct formation in palladium-catalyzed this compound synthesis.
Caption: Simplified catalytic cycle for the intramolecular Heck reaction leading to this compound, highlighting the potential for byproduct formation.
Caption: Logical relationship illustrating how base strength influences selectivity in the α-arylation of 1-indanones.
References
Resolving issues with 1-indanone crystallization and oiling out
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 1-indanone, particularly the phenomenon of "oiling out."
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen during the crystallization of this compound?
A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid or oil rather than solid crystals during crystallization.[1] This is particularly common with this compound due to its relatively low melting point (38-42 °C).[2][3] Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound.[4] Key contributing factors include:
-
High concentration of impurities: Impurities can significantly lower the melting point of the compound, making it more prone to melting in the warm crystallization solvent.[2]
-
Rapid cooling: Fast cooling can lead to a rapid increase in supersaturation at a temperature where this compound is still molten.
-
Inappropriate solvent choice: If the boiling point of the solvent is significantly higher than the melting point of this compound, the compound may dissolve and then separate as a liquid upon cooling.
-
High supersaturation: Using a minimal amount of solvent can lead to the solute separating out of solution too quickly as an oil.
Q2: How can I prevent this compound from oiling out?
A2: Preventing oiling out involves controlling the crystallization conditions to favor the formation of solid crystals over liquid droplets. Key strategies include:
-
Slower Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gradual temperature change promotes the formation of well-ordered crystals.
-
Solvent Selection: Choose a solvent or solvent system with a boiling point that is not excessively high compared to the melting point of this compound.
-
Adjusting Supersaturation: Using a slightly larger volume of solvent can prevent the solution from becoming too concentrated too quickly.
-
Seeding: Introducing a small seed crystal of pure this compound can provide a template for crystallization to occur, bypassing the formation of an oil.
-
Removing Impurities: If significant impurities are present, consider a pre-purification step such as passing the solution through a short column of activated charcoal.
Q3: My this compound has oiled out. How can I salvage the experiment?
A3: If oiling out has already occurred, you can often resolve the issue by:
-
Re-heating the solution: Warm the mixture until the oil redissolves completely.
-
Adding more solvent: Add a small amount of the "good" solvent (the one in which this compound is more soluble) to decrease the supersaturation.
-
Cooling slowly again: Allow the solution to cool very slowly, perhaps by insulating the flask, to encourage crystal formation.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
Q4: What are the best solvents for recrystallizing this compound?
A4: this compound is moderately soluble in polar solvents and has good solubility in non-polar solvents. It is more soluble in organic solvents than in water. A mixed solvent system is often effective. A common approach is to dissolve the this compound in a "good" solvent in which it is highly soluble (like ethanol or ethyl acetate) and then gradually add a "poor" solvent in which it is less soluble (like water or hexane) until the solution becomes slightly cloudy (the point of saturation). Heating the solution to redissolve the solid and then allowing it to cool slowly can yield pure crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound "oils out" | 1. The melting point of the impure this compound is below the temperature of the solution.2. The solution is too supersaturated.3. The cooling rate is too fast.4. The boiling point of the solvent is too high. | 1. Reheat the solution and add more of the "good" solvent to decrease saturation.2. Allow the solution to cool much more slowly.3. Add a seed crystal of pure this compound.4. Choose a solvent with a lower boiling point. |
| No crystals form upon cooling | 1. Too much solvent was used, and the solution is not saturated.2. The cooling process is too rapid, preventing nucleation.3. This compound is too soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Allow the solution to cool more slowly and for a longer period.3. Scratch the inside of the flask with a glass rod.4. Add a seed crystal.5. Re-evaluate your solvent choice or use a mixed-solvent system. |
| Low recovery of purified crystals | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor.2. The crystals were washed with a solvent that was not ice-cold, leading to dissolution.3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more crystals.2. Always wash the collected crystals with a minimal amount of ice-cold solvent.3. During hot filtration, use a pre-heated funnel and a minimal amount of extra hot solvent to rinse. |
| Purified crystals are still colored or impure | 1. The chosen solvent did not effectively separate the impurities.2. The cooling was too rapid, trapping impurities within the crystal lattice. | 1. Consider using a different solvent or a mixed-solvent system.2. Perform a second recrystallization of the purified crystals.3. Ensure a slow and undisturbed cooling process.4. Treat the hot solution with a small amount of activated charcoal before filtration to remove colored impurities. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol |
| Appearance | Colorless to pale yellow solid |
| Melting Point | 38-42 °C |
| Boiling Point | 243-245 °C |
| Water Solubility | 6.5 g/L (at 20 °C) |
Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is an estimation based on qualitative descriptions and data for structurally similar compounds. For precise work, it is recommended to determine the solubility experimentally.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) | Comments |
| Ethanol | Low to Moderate | High | 78 | Good potential for single-solvent recrystallization. |
| Ethyl Acetate | Moderate | High | 77 | Good potential as a "good" solvent in a mixed-solvent system with hexane. |
| Hexane | Very Low | Low | 69 | Likely a good "poor" solvent for a mixed-solvent system. |
| Toluene | Moderate | High | 111 | Caution: Boiling point is significantly above the melting point of this compound, increasing the risk of oiling out. |
| Water | 0.65 | Low | 100 | Not a suitable solvent for recrystallization on its own but can be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring until the solid is completely dissolved. Add more ethanol in small portions only if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethyl Acetate/Hexane
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "poor" solvent) dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a pre-chilled mixture of hexane and ethyl acetate.
-
Drying: Dry the crystals thoroughly under vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Causes and solutions for the "oiling out" phenomenon.
References
Technical Support Center: Optimizing Catalyst Selection for Asymmetric Synthesis of 1-Indanone Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the asymmetric synthesis of 1-indanone derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric synthesis of 1-indanones?
A1: The primary catalytic systems for asymmetric this compound synthesis fall into three main categories: transition metal catalysis, and organocatalysis.[1]
-
Transition Metal Catalysis :
-
Rhodium-catalyzed reactions : These are effective for intramolecular hydroacylation and isomerization, often yielding high enantioselectivities.[1][2] Chiral phosphine ligands are crucial for achieving high stereocontrol.[1]
-
Palladium-catalyzed reactions : These are particularly useful for C-C bond activation and carbonylation reactions, leading to chiral indanones with quaternary carbon centers.[3]
-
Nickel-catalyzed reactions : Nickel catalysts are employed in reductive cyclization methods.
-
Copper-catalyzed reactions : Copper-based systems are a cost-effective option for Nazarov cyclizations and Friedel-Crafts-type reactions.
-
-
Organocatalysis : This metal-free approach has gained popularity, utilizing chiral amines (like proline and its derivatives) and phosphoric acids to catalyze reactions such as Michael additions and aldol reactions.
Q2: How do I select the optimal catalyst for my specific this compound synthesis?
A2: The ideal catalyst choice is contingent on several factors, including the reaction type, substrate structure (both electronic and steric properties), and the desired stereochemical outcome. A logical approach to catalyst selection is outlined in the workflow diagram below. As a general guideline, rhodium and palladium catalysts are known for their high turnover numbers and enantioselectivities across a broad substrate scope. Organocatalysts are an excellent alternative for metal-sensitive substrates or when metal contamination is a primary concern.
Q3: What are the critical parameters for achieving high enantioselectivity (ee%)?
A3: Achieving high enantioselectivity is a multifactorial challenge. Key parameters to control include:
-
Chiral Ligand : The structure of the chiral ligand is of utmost importance. Fine-tuning the ligand's steric and electronic properties can significantly influence the enantiomeric excess.
-
Solvent : The solvent's polarity and coordinating ability can impact the catalyst's conformation and the stability of the transition state.
-
Temperature : Lower reaction temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives : In some cases, additives can function as co-catalysts or influence the reaction pathway, thereby enhancing selectivity.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee%)
| Possible Cause | Suggested Solution |
| Suboptimal Ligand | Screen a variety of chiral ligands with different steric and electronic properties. The choice of ligand is often the most critical factor. |
| Incorrect Solvent | Test a range of solvents with varying polarities. For some palladium-catalyzed reactions, ethanol has proven superior to toluene. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow the reaction rate, it often leads to a significant improvement in enantioselectivity. |
| Product Racemization | The product may be racemizing under the reaction conditions. Analyze the ee% at different time points to investigate this possibility. If racemization is occurring, consider a milder workup procedure or a different catalyst system. |
| Impure Starting Materials | Ensure the purity of the substrate, catalyst, and ligand, as impurities can interfere with the catalytic cycle. |
Problem 2: Low or No Yield
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The catalyst may be degrading during the reaction. Consider increasing the catalyst loading or switching to a more robust catalyst. In some rhodium-catalyzed hydroacylations, undesired decarbonylation can deactivate the catalyst. |
| Incomplete Conversion | The reaction may not have reached completion. Try increasing the reaction time or temperature, but be mindful of the potential impact on enantioselectivity. |
| Poor Substrate Solubility | Ensure the substrate is fully dissolved in the chosen solvent. If not, screen for a more suitable solvent. |
| Incorrect Reaction Conditions | Re-evaluate the reaction parameters such as temperature, pressure, and concentration. Compare your conditions with established protocols for similar transformations. |
Problem 3: Poor Diastereoselectivity
| Possible Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Control | The reaction may be under thermodynamic control, favoring the more stable diastereomer, which may not be the desired product. Attempt the reaction at a lower temperature to favor kinetic control. |
| Influence of Chiral Ligand | Diastereoselectivity can be highly dependent on the chiral ligand. Screening a library of different ligands is recommended. |
| Substrate-Controlled Diastereoselectivity | The inherent stereochemistry of the substrate may predispose the reaction to form a particular diastereomer. If feasible, modifying the substrate structure could alter the outcome. |
Data Presentation: Catalyst Performance in Asymmetric this compound Synthesis
The following tables summarize quantitative data for different catalytic systems used in the asymmetric synthesis of this compound derivatives.
Table 1: Transition Metal-Catalyzed Synthesis of this compound Derivatives
| Catalytic System | Catalyst / Ligand | Substrate Scope | Yield (%) | ee (%) | Reference |
| Rhodium-Catalyzed Intramolecular 1,4-Addition | [Rh(acac)(CO)₂] / (R)-MonoPhos | Pinacolborane chalcone derivatives | Up to 95 | Up to 95 | |
| Palladium-Catalyzed C-C Activation/Carbonylation | Pd₂(dba)₃·CHCl₃ / (R)-TolBINAP | Aryl-substituted cyclobutanones | Up to 82 | Up to 96 | |
| Nickel-Catalyzed Reductive Cyclization | Ni(OAc)₂ / P-chiral monophosphine | Alkynone substrate | - | - |
Table 2: Organocatalytic Synthesis of this compound Derivatives
| Catalytic System | Catalyst | Reaction Type | Yield (%) | ee (%) |
| Proline-derived catalyst | Proline derivative | Intramolecular Michael Addition | High | High |
| Chiral Phosphoric Acid | Chiral Phosphoric Acid | Desymmetrization of prochiral triketones | High | High |
Experimental Protocols
1. Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
-
Materials : [Rh(acac)(CO)₂], (R)-MonoPhos, Pinacolborane chalcone derivative, K₃PO₄ (aq), Toluene.
-
Procedure :
-
To a dry Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] and (R)-MonoPhos.
-
Add toluene and stir the mixture at room temperature for 10 minutes.
-
Add the pinacolborane chalcone derivative to the catalyst mixture.
-
Add the aqueous K₃PO₄ solution.
-
Stir the reaction mixture at 50 °C until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired 3-aryl-1-indanone.
-
2. Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation
-
Materials : Pd₂(dba)₃·CHCl₃, (R)-TolBINAP, Aryl-substituted cyclobutanone, NaBARF, Toluene, Carbon monoxide (CO) gas (1 atm).
-
Procedure :
-
In a glovebox, add Pd₂(dba)₃·CHCl₃, (R)-TolBINAP, and NaBARF to a dry Schlenk tube.
-
Add toluene, followed by the aryl-substituted cyclobutanone.
-
Seal the tube, remove it from the glovebox, and connect it to a CO balloon (1 atm).
-
Stir the reaction mixture at 80 °C for the specified time (typically 12-24 h).
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the residue by flash chromatography on silica gel to yield the chiral indanone.
-
3. Organocatalytic Asymmetric Intramolecular Michael Addition
-
Materials : Substrate, Dichloromethane, Proline-derived organocatalyst, Triethylamine.
-
Procedure :
-
Dissolve the substrate in dichloromethane.
-
Add the proline-derived organocatalyst to the solution.
-
Add triethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the chiral indanone.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
-
Visualizations
Caption: Catalyst selection workflow for asymmetric this compound synthesis.
Caption: General experimental workflow for catalytic asymmetric synthesis.
References
Scale-up considerations for the industrial production of 1-indanone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial-scale synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This method is favored due to its efficiency and the availability of starting materials.[2] Alternative routes include the Nazarov cyclization and various transition-metal-catalyzed reactions, though these are less common in bulk production.[1][3] A one-pot process starting from benzoic acids has also been developed for scalability and cost-effectiveness.
Q2: What are the primary safety concerns during the industrial production of this compound?
A2: Key safety concerns include handling corrosive and moisture-sensitive catalysts like aluminum chloride, managing highly exothermic reactions, and exposure to hazardous reagents and solvents. Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats, is mandatory. Adequate ventilation, access to eyewash stations and safety showers, and the use of scrubbers for acidic gases are critical engineering controls. Thermal decomposition can release irritating gases and vapors.
Q3: How can the purity of this compound be assessed on an industrial scale?
A3: Purity is typically assessed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For structural confirmation and identification of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy are employed. GC-Mass Spectrometry (GC-MS) is also valuable for identifying volatile organic impurities.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: We are experiencing low yields in our this compound synthesis via Friedel-Crafts acylation. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
| Possible Cause | Solution |
| Inactive Catalyst | Lewis acids like AlCl₃ are highly sensitive to moisture. Use freshly opened, anhydrous catalyst and handle under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Acid Strength | For reactions using Brønsted acids like Polyphosphoric Acid (PPA), ensure the concentration is adequate. The P₂O₅ content in PPA can significantly affect reactivity. Consider using a stronger alternative like Eaton's reagent. |
| Low Reaction Temperature | The activation energy for the cyclization may not be reached. Gradually and carefully increase the reaction temperature while monitoring for side reactions. |
| Starting Material Purity | Impurities in the 3-arylpropanoic acid or its acyl chloride can interfere with the reaction. Verify the purity of the starting materials and purify if necessary. |
| Incomplete Cyclization | The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Issue 2: Formation of Impurities and Byproducts
Q: Our final product is contaminated with significant impurities. How can we identify and minimize their formation?
A: Byproduct formation is often related to reaction conditions. Understanding the types of impurities can help pinpoint the cause.
Common Impurities and Mitigation Strategies
| Impurity/Byproduct | Potential Cause | Mitigation Strategy |
| Regioisomers | The position of substituents on the aromatic ring can direct cyclization to different positions. The P₂O₅ content in PPA can influence the product distribution. | Carefully control the reaction conditions, particularly the catalyst and solvent. For example, nitromethane has been shown to improve selectivity in some cases. |
| Intermolecular Reaction Products (High MW) | High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions. Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Polymers | Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product. | Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times. |
| Indene Derivatives | Elimination reactions, often promoted by high temperatures, can lead to the formation of indene. | Maintain strict temperature control and consider a milder work-up procedure. |
The decision-making process for managing impurities can be visualized as follows:
References
Managing reaction exotherms in large-scale 1-indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-indanone. The primary focus is on the safe management of reaction exotherms, a critical aspect of scaling up this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound, and what are its primary exothermic steps?
A1: The most prevalent and scalable method for this compound synthesis is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its derivatives.[1][2] This process involves the cyclization of the starting material in the presence of a strong acid catalyst. The primary exothermic events that require careful management are:
-
Catalyst Addition: The addition of Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as polyphosphoric acid (PPA) to the reaction mixture can be highly exothermic.[3]
-
Reaction Initiation: The onset of the cyclization reaction itself is an exothermic process. Without proper control, the heat generated can lead to a rapid increase in temperature.
Q2: What are the potential consequences of a poorly managed exotherm during this compound synthesis?
A2: Failure to control the reaction exotherm can lead to several serious issues, including:
-
Thermal Runaway: This is a dangerous situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. This can result in reactor failure and release of hazardous materials.
-
Reduced Product Yield and Purity: High temperatures can promote the formation of side products and impurities, leading to a lower yield of the desired this compound and complicating purification.[4][5]
-
Safety Hazards: Beyond thermal runaway, uncontrolled reactions can lead to the release of corrosive and toxic fumes, posing a significant risk to personnel.
Q3: How does the choice of catalyst affect the exotherm?
A3: The choice of catalyst significantly influences the reaction's thermal profile.
-
Aluminum Chloride (AlCl₃): A highly effective but also very reactive Lewis acid. Its reaction with the starting material is often vigorously exothermic, requiring slow, portion-wise addition at low temperatures.
-
Polyphosphoric Acid (PPA): Often used as both a catalyst and a solvent. While the reaction is still exothermic, the heat release may be more manageable than with AlCl₃. However, PPA is viscous and can be difficult to handle on a large scale.
-
Triflic Acid (TfOH): A very strong Brønsted acid that can catalyze the reaction under milder conditions, potentially offering better control over the exotherm.
Q4: What are the key safety precautions to take before starting a large-scale this compound synthesis?
A4: Before initiating any large-scale synthesis, a thorough safety review is imperative. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, lab coats, and gloves resistant to the chemicals being used.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any volatile or corrosive materials.
-
Emergency Equipment: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals to be used to understand their hazards and handling procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale synthesis of this compound, with a focus on problems related to exothermic reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway) | 1. Too rapid addition of the catalyst (e.g., AlCl₃).2. Inadequate cooling capacity for the reactor size.3. Incorrect starting material concentration. | 1. Immediate Action: Cease addition of reagents and enhance cooling immediately. If necessary, prepare a quenching agent.2. Process Modification: Add the catalyst in small portions or as a solution via a dropping funnel to control the rate of addition. Ensure the cooling system is appropriately sized for the reaction scale. Conduct a thorough thermal hazard assessment before scaling up. |
| Low Product Yield | 1. Inactive Catalyst: The acid catalyst may have absorbed moisture.2. Insufficient Reaction Temperature/Time: The reaction may not have reached the necessary activation energy for complete cyclization.3. Impure Starting Material: Impurities can inhibit the reaction. | 1. Use a fresh, properly stored catalyst. Handle hygroscopic catalysts like PPA and AlCl₃ in a dry environment.2. After the initial exothermic phase is controlled, the reaction may require heating to ensure completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.3. Ensure the purity of the 3-phenylpropanoic acid before starting the reaction. |
| Formation of Side Products/Impurities | 1. High Reaction Temperature: Elevated temperatures can lead to side reactions and reduced selectivity.2. Intermolecular Acylation: At high concentrations, the acylating agent may react with another molecule of the starting material rather than intramolecularly. | 1. Maintain a lower reaction temperature, especially during catalyst addition, to favor the desired intramolecular cyclization.2. Optimize the concentration of the starting material. |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol outlines a general procedure for the synthesis of this compound from 3-phenylpropanoic acid.
Materials:
-
3-phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a reactor equipped with a reflux condenser and a gas scrubber, charge 3-phenylpropanoic acid (1.0 eq) and a suitable solvent like toluene. Slowly add thionyl chloride (1.2 - 1.5 eq). Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring for the completion of the reaction. Distill off excess thionyl chloride and solvent under reduced pressure.
-
Friedel-Crafts Cyclization: Cool the reactor containing the crude acid chloride to 0-5 °C. Dissolve the acid chloride in anhydrous DCM. In a separate dry vessel, prepare a suspension of anhydrous AlCl₃ (1.1 - 1.3 eq) in DCM.
-
Controlled Addition: Slowly add the AlCl₃ suspension to the acid chloride solution, maintaining the internal temperature at 0-5 °C. The addition of AlCl₃ is highly exothermic and requires careful monitoring and control.
-
Reaction: After the complete addition of the catalyst, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (monitor by TLC or GC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a vessel containing crushed ice and concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or distillation.
Visualizations
Logical Workflow for Managing Exotherms
Caption: Logical workflow for managing reaction exotherms.
Troubleshooting Decision Tree
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Indanone
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as a key intermediate in the synthesis of various pharmaceuticals.[1][2] The efficient construction of this bicyclic ketone has been the subject of extensive research, leading to the development of several distinct synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes to this compound, supported by experimental data, detailed methodologies, and visual representations of the reaction pathways to aid in the selection of the most appropriate method for specific research and development needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound and its derivatives primarily relies on intramolecular cyclization reactions to form the characteristic five-membered ring fused to a benzene ring. The most established and widely utilized methods include Intramolecular Friedel-Crafts acylation, the Nazarov cyclization, and various palladium-catalyzed cyclizations. Each approach offers a unique set of advantages and limitations concerning substrate scope, reaction conditions, and overall efficiency.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Material(s) | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference(s) |
| Intramolecular Friedel-Crafts Acylation | |||||
| 3-Phenylpropanoic acid | Polyphosphoric acid (PPA) | 100 °C, 1 h | ~90% | [3] | |
| 3-(4-Methoxyphenyl)propanoic acid | AlCl₃ | Dichloromethane, RT, 2 h | 95% | [3] | |
| 3-Arylpropanoic acids | Triflic acid (TfOH) | CH₂Cl₂, 80 °C, Microwave | Up to 100% | [4] | |
| Phenylpropionic acid chloride | Aluminum chloride | Benzene | 90% | ||
| Benzyl Meldrum's acid derivatives | Sc(OTf)₃ | Nitromethane, reflux | >95% | ||
| Nazarov Cyclization | |||||
| Chalcone | Trifluoroacetic acid (TFA) | 120 °C, 4 h (conventional) | High | ||
| Chalcone | Trifluoroacetic acid (TFA) | 120 °C, 20 min (microwave) | High | ||
| Divinyl Ketones | SnCl₄ | DCM, 0 °C to RT, 30 min | ~75% | ||
| Dienones with EWGs | Iridium(III) Complex | Mild conditions | Good | ||
| Palladium-Catalyzed Cyclization | |||||
| 2-Bromobenzaldehyde and vinyl ether | Pd(OAc)₂ / dppp | Ethylene glycol, 115 °C, 16 h | 92% | ||
| Unsaturated aryl iodides | Palladium catalyst | Carbon monoxide atmosphere | 88-92% | ||
| 1-(2-Bromophenyl)propan-2-one | Pd(OAc)₂ / XPhos | Toluene, 100 °C, 12-24 h | High |
Experimental Protocols
This section provides detailed methodologies for key experiments, offering a practical guide for the implementation of these synthetic routes.
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid using Polyphosphoric Acid (PPA)
This protocol describes a classic and high-yielding method for the synthesis of unsubstituted this compound.
Materials:
-
3-Phenylpropanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Water
-
Saturated sodium bicarbonate solution
-
Petroleum ether (for recrystallization)
Procedure:
-
In a flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.
-
Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio to the starting material.
-
Heat the mixture to 100 °C with vigorous stirring for 1 hour.
-
After cooling, a
-
carefully pour the reaction mixture onto crushed ice with continuous stirring. The this compound product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water, followed by a saturated sodium bicarbonate solution, and then again with water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent such as petroleum ether to afford pure this compound.
Protocol 2: Nazarov Cyclization of a Chalcone using Trifluoroacetic Acid (TFA)
This protocol details the synthesis of a this compound derivative from a chalcone precursor, with options for both conventional heating and microwave irradiation.
Materials:
-
Chalcone derivative
-
Trifluoroacetic acid (TFA)
-
Ice-water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube or microwave-safe vessel, add the chalcone substrate.
-
Add an excess of trifluoroacetic acid (TFA).
-
For conventional heating, heat the mixture at 120 °C for 4 hours. For microwave-assisted synthesis, irradiate the mixture at 120 °C for 20 minutes.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired this compound product.
Protocol 3: Palladium-Catalyzed Heck-Aldol Annulation Cascade
This one-pot protocol describes the synthesis of multisubstituted 1-indanones from 2-bromobenzaldehydes and vinyl ethers.
Materials:
-
2-Bromobenzaldehyde derivative (1.0 mmol)
-
Vinyl ether derivative (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (1.5 mol%)
-
Ethylene glycol (4 mL)
-
3 M Hydrochloric acid (HCl)
Procedure:
-
To a sealed tube, add the 2-bromobenzaldehyde, vinyl ether derivative, Et₃N, Pd(OAc)₂, and dppp.
-
Add ethylene glycol and seal the tube.
-
Heat the reaction mixture at 115 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography.
Mandatory Visualization: Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways for the three major synthetic routes to this compound.
Caption: Intramolecular Friedel-Crafts Acylation Pathway.
Caption: Nazarov Cyclization Pathway.
Caption: Generalized Palladium-Catalyzed Cyclization Pathway.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Indanone Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-indanone isomers is of paramount importance in pharmaceutical development and chemical synthesis. The subtle structural differences between positional isomers and stereoisomers can lead to significant variations in pharmacological activity, metabolic profiles, and toxicity.[1] This guide provides an objective comparison of validated analytical methods for the quantification of this compound isomers, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound isomers depends on several factors, including the nature of the isomers (positional or stereoisomers), the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is a powerful and widely used technique for the separation and quantification of this compound enantiomers.[2] The method relies on the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.
Table 1: Comparison of Chiral Stationary Phases for HPLC Separation of this compound Enantiomers
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | 2-Ethyl-1-Indanone | n-Hexane / 2-Propanol (90/10, v/v) | 1.0 | 2.1 | 1.35 | [3] |
| Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) | 3-Phenyl-1-indanone | n-Hexane / Ethanol (95/5, v/v) | 0.8 | 1.8 | 1.28 | |
| Cyclobond™ I 2000 (beta-cyclodextrin) | 2-Methyl-1-indanone | Acetonitrile / Water (40/60, v/v) | 1.2 | 1.6 | 1.20 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers
GC-MS is a highly sensitive and specific technique for the separation and quantification of volatile and thermally stable positional isomers of this compound. The separation is achieved based on the differential partitioning of the isomers between the stationary phase of the GC column and the mobile gas phase.
Table 2: GC-MS Parameters for the Analysis of Chloro-1-indanone Isomers
| Parameter | Value | Reference |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | |
| Injector Temperature | 250 °C | |
| Oven Temperature Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | |
| Carrier Gas | Helium (1 mL/min) | |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Range | 40-450 amu |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
SFC has emerged as a green and efficient alternative to HPLC for chiral separations.[4] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of organic modifier, leading to faster separations and reduced solvent consumption.[5]
Table 3: SFC Parameters for Chiral Separation of a this compound Derivative
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 / Methanol (85/15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Capillary Electrophoresis (CE) for Chiral Separations
CE is a high-resolution separation technique that requires minimal sample and reagent volumes. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.
Table 4: CE Parameters for Enantioselective Separation of a this compound Derivative
| Parameter | Value |
| Capillary | Fused-silica (50 cm total length, 40 cm effective length, 50 µm i.d.) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Experimental Protocols
Chiral HPLC Method for 2-Ethyl-1-Indanone Enantiomers
Objective: To separate and quantify the enantiomers of 2-ethyl-1-indanone.
Instrumentation: A standard HPLC system with a UV detector.
Materials:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90/10, v/v)
-
Sample Preparation: Dissolve 1 mg of the 2-ethyl-1-indanone sample in 1 mL of the mobile phase.
Procedure:
-
Set the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Monitor the separation at a wavelength of 254 nm.
-
Identify and quantify the enantiomers based on their retention times and peak areas.
GC-MS Method for Chloro-1-indanone Isomers
Objective: To separate and identify positional isomers of chloro-1-indanone.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Materials:
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Sample Preparation: Prepare a 1 mg/mL solution of the chloro-1-indanone sample in dichloromethane.
Procedure:
-
Set the GC-MS parameters as detailed in Table 2.
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the data in full scan mode over a mass range of 40-450 amu.
-
Identify the isomers based on their retention times and mass spectra.
Mandatory Visualizations
Caption: General workflow for the validation of analytical methods.
Caption: Key signaling pathways modulated by this compound derivatives.
Biological Significance and Signaling Pathways
This compound derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The stereochemistry of these compounds often plays a crucial role in their pharmacological activity. For instance, certain enantiomers of this compound derivatives have been shown to be potent inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.
The anticancer properties of some this compound derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways. Understanding these pathways is essential for the rational design of novel and more effective therapeutic agents.
References
Differentiating 4-methyl-1-indanone and 5-methyl-1-indanone: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of 4-methyl-1-indanone and 5-methyl-1-indanone using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The subtle difference in the position of the methyl group on the indanone framework gives rise to distinct spectral fingerprints, allowing for their clear differentiation.
The isomers of methyl-1-indanone, including 4-methyl-1-indanone and 5-methyl-1-indanone, share the same molecular formula (C₁₀H₁₀O) and molecular weight (146.19 g/mol ).[1] However, the placement of the methyl group on the aromatic ring leads to significant differences in their chemical and physical properties, as well as their spectroscopic signatures.[2]
Spectroscopic Data Comparison
The key to differentiating these two isomers lies in the detailed analysis of their respective spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR Spectroscopy Data
The substitution pattern on the aromatic ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. In 4-methyl-1-indanone, the aromatic protons exhibit a more complex splitting pattern compared to the more symmetrical pattern observed for 5-methyl-1-indanone.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-methyl-1-indanone | Ar-H | 7.55 | d | 7.6 |
| Ar-H | 7.35 | t | 7.6 | |
| Ar-H | 7.20 | d | 7.6 | |
| -CH₂-C=O | 3.00 | t | 6.0 | |
| -CH₂-Ar | 2.70 | t | 6.0 | |
| -CH₃ | 2.35 | s | - | |
| 5-methyl-1-indanone | Ar-H | 7.60 | s | - |
| Ar-H | 7.45 | d | 8.0 | |
| Ar-H | 7.25 | d | 8.0 | |
| -CH₂-C=O | 2.95 | t | 6.0 | |
| -CH₂-Ar | 2.65 | t | 6.0 | |
| -CH₃ | 2.40 | s | - |
¹³C NMR Spectroscopy Data
The position of the methyl group also affects the chemical shifts of the carbon atoms in the aromatic ring and the methyl group itself.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 4-methyl-1-indanone | C=O | 207.5 |
| Ar-C | 154.0, 138.5, 137.0, 130.0, 128.0, 125.0 | |
| -CH₂-C=O | 36.5 | |
| -CH₂-Ar | 25.5 | |
| -CH₃ | 19.0 | |
| 5-methyl-1-indanone | C=O | 207.0 |
| Ar-C | 155.0, 145.0, 135.0, 127.0, 126.0, 125.5 | |
| -CH₂-C=O | 36.0 | |
| -CH₂-Ar | 25.0 | |
| -CH₃ | 21.5 |
Infrared (IR) Spectroscopy Data
The IR spectra of both isomers are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. Subtle shifts in this and other vibrations in the fingerprint region can be observed.
| Compound | Functional Group | Absorption Band (cm⁻¹) |
| 4-methyl-1-indanone | C=O stretch | ~1705 |
| Aromatic C-H stretch | ~3050 | |
| Aliphatic C-H stretch | ~2950, 2870 | |
| C-H bend | ~1460, 1380 | |
| 5-methyl-1-indanone | C=O stretch | ~1710 |
| Aromatic C-H stretch | ~3040 | |
| Aliphatic C-H stretch | ~2960, 2880 | |
| C-H bend | ~1450, 1375 |
Mass Spectrometry Data
Both isomers exhibit the same molecular ion peak (M⁺) at m/z 146, as they are isomers. However, the relative abundances of the fragment ions can differ, providing clues to the substitution pattern. The primary fragmentation involves the loss of a methyl group (M-15) and carbon monoxide (M-28).
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 4-methyl-1-indanone | 146 | 131 (M-15), 118 (M-28) |
| 5-methyl-1-indanone | 146 | 131 (M-15), 118 (M-28) |
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the indanone isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.[2]
-
¹H NMR Acquisition : Spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]
-
¹³C NMR Acquisition : Spectra were acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans, with proton decoupling.
-
Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : A thin film of the solid sample was prepared on a potassium bromide (KBr) pellet. This was achieved by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the KBr pellet, and allowing the solvent to evaporate.
-
Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition : Spectra were typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected prior to running the sample.
-
Data Processing : The background spectrum was subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor. The positions of significant absorption bands were identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the indanone isomer in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer. This can be done via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) was used to generate ions.
-
Mass Analysis : The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection : The abundance of each ion was measured, and a mass spectrum was generated, plotting ion intensity versus m/z. The molecular ion peak and major fragment ions were identified.
Visualization of the Differentiation Workflow
The logical process for differentiating between 4-methyl-1-indanone and 5-methyl-1-indanone based on their spectroscopic data can be visualized as a workflow.
References
The Diverse Biological Landscape of 1-Indanone Derivatives: A Comparative Study
The 1-indanone scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in this promising field.
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indanone ring system.[1] The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of different derivatives across several key therapeutic areas.
Anticancer Activity
Numerous this compound derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[2]
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 Value | Reference |
| Hydroxybenzylidene-1-indanones | Not Specified | U-251 (Glioblastoma) | < Temozolomide (standard) | |
| Gallic acid-based indanone | Indanone 1 | MCF-7 (Breast Cancer) | 2.2 µM | |
| 2-Benzylidene-1-indanones | Not Specified | MCF-7, HCT, THP-1, A549 | 10–880 nM | |
| Thiazolyl hydrazone derivatives | ITH-6 | HT-29, COLO 205, KM 12 (Colorectal) | 0.41 ± 0.19 to 6.85 ± 1.44 μM | |
| 3-Aryl-2-phosphoryl-1-indanones | Not Specified | HeLa, K562 | µM level |
A gallic acid-based indanone derivative, referred to as "Indanone 1," demonstrated significant in vivo anticancer activity against Erhlich ascites carcinoma in Swiss albino mice, inhibiting tumor growth by 54.3% at a dose of 50 mg/kg body weight. This compound was found to be non-toxic up to 1000 mg/kg body weight in acute oral toxicity studies. Another study highlighted 2-benzylidene-1-indanones with strong cytotoxicity against four human cancer cell lines, with IC50 values in the nanomolar range. Furthermore, an indanone-based thiazolyl hydrazone derivative, ITH-6, showed promising activity against p53 mutant colorectal cancer cells.
Anti-inflammatory Activity
Several this compound derivatives have been explored for their potential to mitigate inflammatory responses.
| Derivative Class | Specific Compound | Assay | Key Findings | Reference |
| Isoxazole fused 1-indanones | 64k, 64l | Carrageenan-induced paw edema in rats | Comparable to indomethacin | |
| 2-Benzylidene-1-indanone | 8f | Inhibition of IL-6 and TNF-α release in LPS-stimulated murine primary macrophages | Improved anti-inflammatory activities in vitro and significant therapeutic effects in a mouse model of acute lung injury | |
| Sesquistilbene indanone analogues | 11k | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Potent inhibition of NO production and suppression of iNOS and COX-2 expression | |
| Indanone from Fernandoa adenophylla | Not Specified | Heat-induced hemolysis assay | Inhibition of human red blood cell lysis from 9.12 ± 0.75 to 72.82 ± 4.36% (at 10–100 µM) |
One study synthesized a series of isoxazole fused 1-indanones that exhibited anti-inflammatory properties comparable to the standard drug indomethacin. Another research effort focused on 2-benzylidene-1-indanone derivatives for the treatment of acute lung injury, with compound 8f showing improved in vitro anti-inflammatory activities and significant therapeutic effects in a mouse model.
Antimicrobial Activity
The this compound scaffold has also served as a basis for the development of novel antimicrobial agents.
| Derivative Class | Specific Compound | Target Organism(s) | MIC Value | Reference |
| 2,4-Dinitrophenylhydrazone Derivative | Condensation product of this compound, benzaldehyde, and 2,4-dinitrophenylhydrazine | Pseudomonas aeruginosa, Salmonella typhimurium | 15.6 µg/mL | |
| Indanone acetic acid derivatives | Compound 5e | Gram-positive and Gram-negative bacteria | Not specified, but showed better activity than other synthesized compounds | |
| Aurone and indanone derivatives | A5, D2 | C. albicans, E. coli, S. aureus | 15.625 μM |
A 2,4-dinitrophenylhydrazone derivative of this compound demonstrated antibacterial activity with a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Pseudomonas aeruginosa and Salmonella typhimurium. Indanone acetic acid derivatives have also shown satisfactory results in antimicrobial and antifungal screening.
Neuroprotective and Other Activities
Derivatives of this compound have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.
| Derivative Class | Specific Compound | Target/Activity | Key Findings | Reference |
| Cholinesterase inhibitors | 26d, 26i | Acetylcholinesterase (AChE) inhibition and inhibition of amyloid-beta (Aβ) self-assembly | IC50 values of 14.8 and 18.6 nM for AChE inhibition and remarkable inhibition of Aβ aggregation | |
| Anti-Trypanosoma cruzi agents | Thiazolylhydrazone (TZH) derivative 9 | Trypanosoma cruzi (epimastigote, trypomastigote, and amastigote forms) | More potent and selective than the reference drug Benznidazole |
Certain this compound derivatives have shown potent inhibition of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, key pathological features of Alzheimer's disease. Additionally, novel this compound thiazolylhydrazone derivatives have displayed excellent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols cited in the literature for assessing the biological activity of this compound derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Anti-inflammatory Activity (LPS-stimulated Macrophages)
This protocol assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: Murine primary macrophages (MPMs) or a macrophage cell line like RAW264.7 are cultured.
-
Compound Pre-incubation: The cells are pre-incubated with the test compounds at a specific concentration (e.g., 10 µM) for 30 minutes.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated compared to the LPS-stimulated control.
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth to a specific turbidity.
-
Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microorganism suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and research approaches.
Caption: Anticancer mechanism of a gallic acid-based indanone derivative.
Caption: Anti-inflammatory signaling pathway inhibited by sesquistilbene indanone analogues.
Caption: General experimental workflow for the study of this compound derivatives.
References
1-indanone as a ligand for misfolded α-synuclein aggregates compared to other probes
For Researchers, Scientists, and Drug Development Professionals
The misfolding and aggregation of the α-synuclein protein are central to the pathology of Parkinson's disease and other synucleinopathies. The development of molecular probes that can selectively bind to these aggregates is crucial for both diagnostic imaging and for screening potential therapeutic agents. Among the various chemical scaffolds explored, 1-indanone and its derivatives have emerged as promising ligands. This guide provides a comparative analysis of this compound-based probes against other commonly used fluorescent probes for the detection of misfolded α-synuclein aggregates, supported by experimental data and detailed protocols.
Performance Comparison of α-Synuclein Aggregate Probes
The efficacy of a fluorescent probe for α-synuclein aggregates is determined by several key parameters, including its binding affinity (Kd), selectivity against other amyloid proteins such as amyloid-beta (Aβ) and tau, and its fluorescence properties upon binding. The following table summarizes the quantitative data for representative this compound derivatives and other notable probes.
| Probe/Ligand | Scaffold | Binding Affinity (Kd) for α-Synuclein Fibrils (nM) | Selectivity (Kd for Aβ / Kd for α-Syn) | Selectivity (Kd for Tau / Kd for α-Syn) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| Compound 8 | This compound | 9.0[1] | >10[1] | >10[1] | N/A | N/A | N/A |
| Compound 32 | 1,3-Indandione | 18.8[1] | >10[1] | >10 | N/A | N/A | N/A |
| Thioflavin T (ThT) | Benzothiazole | ~10,000 - 100,000 | Low (Binds to all amyloids) | Low (Binds to all amyloids) | ~450 | ~482-485 | ~0.0001 (free), increases significantly upon binding |
| Pittsburgh Compound-B (PiB) | Benzothiazole | ~4 | ~1 | N/A | N/A | N/A | N/A |
| BF-227 | Benzoxazole | 9.63 | ~0.14 | N/A | N/A | N/A | N/A |
| SIL23 | Phenothiazine | ~151 (in M83 mice) | ~5 | ~2 | N/A | N/A | N/A |
| Anle138b | Diphenylpyrazole | 190 | N/A | N/A | N/A | N/A | N/A |
Note: "N/A" indicates that the data was not available in the reviewed sources. The binding affinity of ThT can vary significantly depending on the specific fibril polymorph and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of new ligands. Below are methodologies for key in vitro assays.
Preparation of α-Synuclein Pre-Formed Fibrils (PFFs)
This protocol outlines the generation of α-synuclein fibrils, which serve as the target for ligand binding assays.
-
Monomer Preparation: Dissolve recombinant human α-synuclein monomer in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 5 mg/mL. To remove any pre-existing aggregates, centrifuge the solution at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C and collect the supernatant.
-
Fibril Formation: Incubate the monomer solution at 37°C with continuous shaking (e.g., 1000 rpm) for 5-7 days. Fibril formation can be monitored by taking aliquots over time and measuring the fluorescence of Thioflavin T upon binding.
-
Fibril Isolation and Fragmentation: After incubation, centrifuge the fibril solution to pellet the aggregates. Resuspend the pellet in fresh buffer. To create smaller, more homogenous fibrils for seeding and binding assays, sonicate the fibril suspension on ice.
-
Quality Control: Confirm the presence of fibrils and their morphology using Transmission Electron Microscopy (TEM). The concentration of the fibril preparation can be determined by measuring the protein concentration of the supernatant before and after the final centrifugation step.
Thioflavin T (ThT) Fluorescence Assay for Monitoring α-Synuclein Aggregation
This assay is widely used to monitor the kinetics of α-synuclein fibrillization in the presence and absence of potential inhibitors.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in dH₂O. This solution should be freshly prepared and filtered through a 0.2 µm syringe filter.
-
Prepare a working solution of ThT in PBS (pH 7.4) to a final concentration of 25 µM.
-
Prepare the α-synuclein monomer solution at the desired concentration (e.g., 100 µM) in PBS.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the α-synuclein monomer solution to the wells.
-
Add the test compounds (e.g., this compound derivatives) at various concentrations. For control wells, add the vehicle (e.g., DMSO).
-
To initiate aggregation, a small amount of pre-formed fibril "seeds" (e.g., 10 µM) can be added to each well.
-
Add the ThT working solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Measurement:
-
Seal the plate to prevent evaporation and incubate it in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm.
-
The aggregation kinetics are visualized by plotting fluorescence intensity versus time, which typically results in a sigmoidal curve.
-
Competitive Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a test compound by measuring its ability to displace a known fluorescent probe from α-synuclein fibrils.
-
Reagent Preparation:
-
Prepare α-synuclein pre-formed fibrils as described above.
-
Prepare a stock solution of a known fluorescent probe with affinity for α-synuclein fibrils (e.g., Thioflavin T or a well-characterized proprietary probe).
-
Prepare serial dilutions of the test compound (e.g., this compound derivative).
-
-
Assay Setup:
-
In a suitable microplate, add a fixed concentration of α-synuclein fibrils and the fluorescent probe.
-
Add the serially diluted test compound to the wells.
-
Include control wells containing fibrils and the fluorescent probe without the test compound (for maximum signal) and wells with only the fluorescent probe (for background).
-
-
Measurement and Analysis:
-
Incubate the plate for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
The binding affinity (Ki) of the test compound can be calculated using the Cheng-Prusoff equation, based on the IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent probe) and the known Kd of the fluorescent probe.
-
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel ligands for misfolded α-synuclein aggregates.
Caption: Workflow for the development of α-synuclein aggregate ligands.
This guide provides a foundational comparison of this compound derivatives with other probes for misfolded α-synuclein aggregates. The superior binding affinity and selectivity of certain this compound compounds highlight their potential as valuable tools for advancing research and development in the field of synucleinopathies. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into novel α-synuclein ligands.
References
Forging the Core of Innovation: A Comparative Guide to 1-Indanone Synthesis
The 1-indanone scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence has spurred the continuous evolution of synthetic methodologies aimed at its efficient construction. This guide provides a head-to-head comparison of a classical and a modern approach to this compound synthesis: the intramolecular Friedel-Crafts acylation and a palladium-catalyzed one-pot Heck-aldol annulation. We present a detailed analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.
At a Glance: Comparing Classical and Modern Synthesis Methods
The choice of synthetic route to this compound derivatives is often a trade-off between well-established, robust methods and newer, more efficient, but potentially more complex, catalytic systems. The following table summarizes the key quantitative data for a representative classical Friedel-Crafts acylation and a modern palladium-catalyzed approach.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) |
| Classical: Intramolecular Friedel-Crafts Acylation | 3-(p-tolyl)propanoic acid | Polyphosphoric acid (PPA) | 80-90 °C, 30-60 min | High (not specified) |
| Classical: Intramolecular Friedel-Crafts Acylation (via acyl chloride) | 3-(p-tolyl)propanoic acid | Oxalyl chloride, Aluminum chloride (AlCl₃) | 0 °C to rt, 1-2 h | High (not specified) |
| Modern: Palladium-Catalyzed One-Pot Heck-Aldol Annulation | 2-bromobenzaldehyde, 2-hydroxy-ethyl vinyl ether | Pd(OAc)₂, dppp, Et₃N | 115 °C, 16 h | 92 |
Reaction Workflows and Mechanisms
Visualizing the reaction pathways provides a clear understanding of the transformations involved in both classical and modern approaches.
In-Depth Analysis of Synthesis Methods
Classical Approach: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a robust and widely used method for constructing the this compound core.[3] It typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, such as an acyl chloride.[3]
-
Advantages : This method is well-established, and the starting materials are often readily available. The reaction mechanism is a well-understood electrophilic aromatic substitution, making it a reliable choice for many applications.[1]
-
Disadvantages : A significant drawback is the often harsh reaction conditions required, such as the use of strong Brønsted or Lewis acids in stoichiometric amounts. This can lead to issues with functional group compatibility, product isolation, and waste generation. For instance, direct cyclization of 3-arylpropanoic acids can necessitate high temperatures (up to 250 °C) and long reaction times.
Modern Approach: Palladium-Catalyzed One-Pot Heck-Aldol Annulation
Transition-metal-catalyzed reactions have emerged as powerful alternatives, offering milder conditions and greater efficiency. A notable example is the palladium-catalyzed one-pot synthesis of 1-indanones from o-bromobenzaldehydes and vinyl ethers.
-
Advantages : This method allows for the synthesis of multisubstituted 1-indanones in a single pot with moderate to excellent yields. The cascade reaction, involving a Heck reaction followed by an aldol-type annulation, builds complexity quickly and avoids the need to pre-form the cyclization precursor. The use of a catalytic amount of palladium makes this approach more atom-economical.
-
Disadvantages : The main drawbacks are the cost and potential toxicity of the palladium catalyst. The ligands required for the reaction can also be complex and expensive. Furthermore, the optimization of reaction conditions, such as solvent and base, is crucial for achieving high yields and can be more complex than for classical methods.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation (Classical Method)
This protocol details the direct cyclization of a 3-arylpropanoic acid using a strong acid.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, add 3-(p-tolyl)propanoic acid (1 equivalent).
-
Reagent Addition : Add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).
-
Reaction Conditions : Heat the mixture with vigorous stirring to 80-90 °C. The mixture should become a homogeneous solution. Maintain the temperature and continue stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling, carefully pour the reaction mixture onto crushed ice. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification : Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 4-methyl-1-indanone. The product can be further purified by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of 3-Hydroxy-1-indanone via Palladium-Catalyzed Heck-Aldol Annulation (Modern Method)
This protocol describes the synthesis of a this compound derivative in a one-pot fashion.
-
Reaction Setup : To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), 2-hydroxy-ethyl vinyl ether (1.2 mmol), triethylamine (Et₃N, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 1 mol %), and 1,3-bis(diphenylphosphino)propane (dppp, 1.5 mol %).
-
Solvent Addition : Add ethylene glycol (4 mL) to the sealed tube.
-
Reaction Conditions : Heat the reaction mixture at 115 °C for 16 hours.
-
Work-up : Cool the reaction to room temperature. Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.
-
Purification : Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography to yield the 3-hydroxy-1-indanone.
Conclusion
Both classical and modern methods offer viable pathways to the synthetically important this compound core. The traditional intramolecular Friedel-Crafts acylation remains a reliable and straightforward method, particularly when harsh conditions are not a concern and starting materials are readily available. However, for the synthesis of complex, highly functionalized 1-indanones, modern palladium-catalyzed methods, such as the one-pot Heck-aldol annulation, provide a more efficient and versatile alternative, often under milder conditions. The choice between these methods will ultimately depend on the specific synthetic target, substrate availability, and the desired balance between reaction robustness, efficiency, and cost. As synthetic chemistry continues to advance, the development of even more sustainable and efficient catalytic systems will further expand the toolkit available to researchers in their quest for novel bioactive molecules.
References
Unveiling a New Generation of Neurotherapeutics: A Comparative Docking Analysis of 1-Indanone Derivatives as Acetylcholinesterase Inhibitors
A deep dive into the computational evaluation of 1-indanone derivatives reveals promising candidates for the development of novel treatments for neurodegenerative diseases. This guide provides a comparative analysis of their binding affinities to acetylcholinesterase, a key enzyme in the progression of Alzheimer's disease, supported by detailed experimental data and methodologies.
In the relentless pursuit of effective therapies for neurodegenerative disorders such as Alzheimer's disease, the scientific community has increasingly turned its attention to the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to improved cognitive function. The this compound scaffold has emerged as a privileged structure in the design of potent AChE inhibitors, with the FDA-approved drug Donepezil serving as a prime example.[1][2] This comparison guide delves into the computational docking studies of a series of this compound derivatives, offering a side-by-side view of their potential to interact with and inhibit AChE.
Comparative Binding Affinities of this compound Derivatives
The following table summarizes the binding affinities of various this compound derivatives to the acetylcholinesterase enzyme, as determined by molecular docking simulations. Lower binding energy values indicate a more stable and favorable interaction between the ligand and the protein, suggesting a higher potential for inhibitory activity.
| Compound ID | Substitution Pattern | Target Enzyme | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Donepezil | N-benzylpiperidine and 5,6-dimethoxy substituents | Acetylcholinesterase | -10.30 | - | - |
| Fenoverine | (Not a this compound, but included for comparison) | Acetylcholinesterase | -10.40 | Donepezil | -10.30 |
| Molecule 9 | 2-(2-hydroxy-3-(piperidin-1-ylmethyl)benzylidene) | Acetylcholinesterase | -12.3 | Tacrine | - |
| Molecule 11 | 2-(2-hydroxy-3,5-bis((diethylamino)methyl)benzylidene) | Carbonic Anhydrase II | -10.4 | Acetazolamide | - |
Note: The binding affinities are reported from different studies and computational methods, which may account for variations in the values. Direct comparison should be made with caution.
The data clearly indicates that certain modifications to the this compound scaffold can lead to significantly enhanced binding affinities. For instance, "Molecule 9" exhibits a notably strong binding affinity of -12.3 kcal/mol towards acetylcholinesterase.[3]
Experimental Protocols: A Look Under the Hood
The computational docking studies summarized above were conducted using robust and validated methodologies. A generalized workflow for these in silico experiments is outlined below, primarily based on the widely used AutoDock Vina software.[4][5]
Molecular Docking Workflow with AutoDock Vina
A typical virtual screening and docking protocol involves the following key steps:
-
Receptor and Ligand Preparation: The three-dimensional crystal structure of the target protein, in this case, human acetylcholinesterase, is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The this compound derivatives (ligands) are sketched using chemical drawing software and converted to a 3D format. Torsion angles in the ligands are defined to allow for conformational flexibility during docking.
-
Grid Box Generation: A grid box is defined around the active site of the enzyme. This box encompasses the region where the ligand is expected to bind and interact with key amino acid residues. The dimensions and center of the grid box are crucial parameters that are carefully set to ensure a comprehensive search of the binding pocket.
-
Docking Simulation: AutoDock Vina is then used to perform the docking calculations. The software employs a sophisticated algorithm to explore various possible conformations, positions, and orientations of each ligand within the defined grid box. It calculates the binding affinity for each pose, which is a prediction of the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses for each ligand based on the most favorable (lowest) binding energies. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.
Visualizing the Mechanism: Acetylcholinesterase Inhibition
To comprehend the significance of these docking studies, it is essential to understand the signaling pathway that is being targeted. The following diagram illustrates the mechanism of acetylcholinesterase inhibition.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound Derivatives.
Conclusion
The computational docking studies of this compound derivatives have provided valuable insights into their potential as acetylcholinesterase inhibitors. The quantitative data on binding affinities, coupled with a detailed understanding of the experimental methodologies, allows researchers to identify promising lead compounds for further development. The visualization of the acetylcholinesterase inhibition pathway further clarifies the therapeutic strategy. This comparative guide serves as a resource for scientists and drug development professionals, facilitating the rational design and discovery of next-generation therapies for neurodegenerative diseases.
References
- 1. Assessment of Potential Acetylcholinesterase Inhibitors: An In Silico Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. Influence of ligand geometry on cholinesterase enzyme - A comparison of 1-isoindolinone based structural analog with Donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VSDK: Virtual screening of small molecules using AutoDock Vina on Windows platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening with AutoDock Vina and the Common Pharmacophore Engine of a low diversity library of fragments and hits against the three allosteric sites of HIV integrase: participation in the SAMPL4 protein-ligand binding challenge - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Indanone: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-indanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risks. Adherence to these protocols is essential for protecting laboratory personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed and can cause skin and eye irritation.[1]
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Use chemically resistant gloves. Gloves should be inspected before use and disposed of properly after handling the material.
-
Body Protection: A laboratory coat and other protective clothing should be worn to prevent skin contact.
Hygiene: Always wash hands thoroughly after handling this compound. Do not eat, drink, or smoke in areas where the chemical is used.
Step-by-Step Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash. The primary method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.
-
Waste Identification and Collection:
-
Identify all waste streams containing this compound. This includes the pure compound, contaminated labware (e.g., pipette tips, weigh boats, gloves), and solutions.
-
Collect this waste in a designated, sturdy, and leak-proof container. The original container is often a suitable choice if it is in good condition.
-
-
Segregation:
-
Segregate this compound waste from other incompatible chemical wastes. It should be kept away from oxidizing agents. Store acids and bases separately.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
The label should also include the approximate quantity of the waste and the date of accumulation.
-
-
Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA).
-
The SAA must be in a cool, dry, and well-ventilated location, away from heat and sources of ignition.
-
Ensure the container is always closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.
-
Accidental Release Measures
In the event of a spill, immediately evacuate the area if necessary. Wearing the appropriate PPE, sweep up the solid material, taking care to avoid generating dust. Place the spilled material into a suitable, closed container for disposal as hazardous waste.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound. It is important to note that specific regulatory exposure limits have not been established by major agencies.
| Parameter | Value/Instruction | Source |
| Acute Oral Toxicity (LD50, Rat) | 1300 mg/kg | |
| OSHA Permissible Exposure Limit (PEL) | Not established | |
| ACGIH Threshold Limit Value (TLV) | Not established | |
| RCRA Waste Codes (P- or U-series) | Not listed |
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Indanone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use of 1-Indanone, a key intermediate in various synthetic processes. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects eyes from dust particles and potential splashes of solutions containing the compound.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[3] Gloves must be inspected before use.[4] | Prevents skin contact with this compound, which can cause skin irritation. |
| Body Protection | A standard laboratory coat or other protective clothing to prevent skin exposure. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced. | Minimizes the risk of inhaling fine particles of the compound, which may cause respiratory irritation. Work should be conducted in a well-ventilated area or a chemical fume hood. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound ensures safety at every step.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
2. Preparation and Weighing:
-
All handling of solid this compound should be performed in a chemical fume hood to control potential dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated and clean spatula for transferring the powder.
-
Avoid actions that could generate dust.
3. Experimental Use:
-
When using this compound in experiments, ensure that the apparatus is set up in a well-ventilated area.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the compound.
4. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, clean up the spill immediately.
-
For solid spills, sweep up the material and place it into a suitable, clean, dry, and closed container for disposal.
-
Avoid generating dust during cleanup.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.
-
Solid Waste:
-
Collect any waste solid this compound and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled container for hazardous liquid waste.
-
Do not dispose of solutions containing this compound down the drain.
-
-
General Guidance:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Dispose of contaminated packaging as unused product.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
